molecular formula C8H9BrO2 B1338300 (3-Bromo-4-methoxyphenyl)methanol CAS No. 38493-59-3

(3-Bromo-4-methoxyphenyl)methanol

Cat. No.: B1338300
CAS No.: 38493-59-3
M. Wt: 217.06 g/mol
InChI Key: QOUYJSKYVZRGCV-UHFFFAOYSA-N
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Description

(3-Bromo-4-methoxyphenyl)methanol is a natural product found in Bjerkandera adusta with data available.

Properties

IUPAC Name

(3-bromo-4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUYJSKYVZRGCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543585
Record name (3-Bromo-4-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38493-59-3
Record name (3-Bromo-4-methoxyphenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromo-4-methoxyphenyl)methanol
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Foundational & Exploratory

(3-Bromo-4-methoxyphenyl)methanol CAS number 38493-59-3 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (3-Bromo-4-methoxyphenyl)methanol

CAS Number: 38493-59-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 38493-59-3), a valuable substituted benzyl alcohol intermediate in organic synthesis. The document details its physicochemical properties, spectroscopic data, and safety information. Furthermore, it provides detailed experimental protocols for its synthesis and illustrates its potential utility as a building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures relevant to drug discovery.

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid at room temperature.[1] Its core structure consists of a benzene ring substituted with bromo, methoxy, and hydroxymethyl groups, making it a versatile intermediate for further chemical modification.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. It is important to note that while the melting point is experimentally determined, other values such as boiling point and density are primarily based on computational predictions.

PropertyValueSource(s)
CAS Number 38493-59-3[1]
Molecular Formula C₈H₉BrO₂[1][2]
Molecular Weight 217.06 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 59-63 °C[1]
Boiling Point 307.3 °C at 760 mmHg (Predicted)[3]
Density 1.513 g/cm³ (Predicted)[4]
Flash Point 139.6 °C (Predicted)
Refractive Index 1.57 (Predicted)[4]
Storage Sealed in dry, Room Temperature[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The available data is presented below.

Spectrum TypeDataSource(s)
¹H NMR (CDCl₃) δ = 7.55-6.82 (m, 3H, Ar-H), 4.60 (s, 2H, -CH₂-), 3.89 (s, 3H, -OCH₃), 1.71 (br. s, 1H, -OH)[5]
¹³C NMR (CDCl₃) δ = 155.4, 134.6, 132.3, 127.3, 111.9, 111.7, 64.3 (-CH₂-), 56.3 (-OCH₃)[5]
Mass Spec. (EI) m/z calculated for C₈H₉BrO₂ [M]⁺: 215.98; Found: 216.05[1]
IR Spectrum Experimental data not readily available in searched databases.

Synthesis and Reactivity

This compound is typically synthesized via the reduction of a corresponding benzoic acid ester or aldehyde. Its chemical reactivity is dictated by the three functional groups: the aryl bromide, the benzyl alcohol, and the electron-donating methoxy group on the aromatic ring.

Experimental Protocol: Synthesis

The following protocol details the synthesis of this compound via the reduction of a benzoate ester using diisobutylaluminum hydride (DIBAL-H).[1]

Reaction: Reduction of Methyl 3-bromo-4-methoxybenzoate

  • Reaction Setup: Dissolve methyl 3-bromo-4-methoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of ester) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add diisobutylaluminum hydride (DIBAL-H, 1.0 M solution in hexanes, 2.5 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 30 minutes. Subsequently, warm the mixture to 0 °C and continue stirring for an additional 30 minutes.

  • Quenching: Cool the mixture back to -78 °C and quench the reaction by the slow, dropwise addition of methanol (5 mL per gram of starting ester).

  • Workup: Add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) followed by ethyl acetate. Allow the mixture to warm to room temperature and stir vigorously until the layers separate.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Synthesis_Workflow cluster_start Starting Material cluster_process Process cluster_end Final Product start Methyl 3-bromo-4-methoxybenzoate in THF p1 1. Cool to -78 °C start->p1 -78 °C p2 2. Add DIBAL-H (1.0 M) dropwise p1->p2 p3 3. Stir at -78 °C, then 0 °C p2->p3 p4 4. Quench with Methanol p3->p4 p5 5. Workup with Rochelle's Salt & Ethyl Acetate p4->p5 p6 6. Extract & Purify p5->p6 end_product This compound p6->end_product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The aryl bromide moiety of this compound serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. This makes it a highly valuable building block for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs). The benzyl alcohol group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to ethers and esters.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura coupling reaction, adapted from established methods for similar aryl bromides, illustrating how this compound can be used to form biaryl structures.

  • Reaction Setup: To a flame-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Workflow cluster_reagents Reagents cluster_process Process cluster_end Final Product reagent1 This compound p1 1. Combine reagents in flask reagent1->p1 reagent2 Arylboronic Acid reagent2->p1 reagent3 Base (e.g., K₂CO₃) reagent3->p1 p2 2. Add Pd Catalyst & Degassed Solvent (under Inert Atmosphere) p1->p2 p3 3. Heat (80-100 °C) & Stir p2->p3 Pd(PPh₃)₄ p4 4. Monitor by TLC/LC-MS p3->p4 p4->p3 Continue if incomplete p5 5. Workup & Purification p4->p5 Reaction Complete end_product Biaryl Product p5->end_product

Caption: Representative workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332+P313: If skin irritation occurs: Get medical advice/attention.

    • P337+P313: If eye irritation persists: Get medical advice/attention.

Always consult the Safety Data Sheet (SDS) from the supplier before use.

References

Synthesis of (3-Bromo-4-methoxyphenyl)methanol from 4-methoxybenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and regioselective method for the synthesis of (3-Bromo-4-methoxyphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The synthesis commences from the readily available starting material, 4-methoxybenzyl alcohol. This document outlines a detailed experimental protocol, presents key quantitative data in a structured format, and illustrates the synthetic workflow. The featured methodology emphasizes high selectivity, operational simplicity, and the use of environmentally conscious reagents.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the methoxy and alcohol moieties provide additional handles for chemical modification. The regioselective introduction of a bromine atom onto the aromatic ring of 4-methoxybenzyl alcohol presents a synthetic challenge due to the activating nature of the methoxy group and the potential for side reactions involving the benzylic alcohol. This guide details a robust protocol for the ortho-bromination of 4-methoxybenzyl alcohol, leveraging an in-situ generation of the brominating agent to achieve high selectivity and yield.

Reaction Principle

The synthesis of this compound from 4-methoxybenzyl alcohol is an electrophilic aromatic substitution reaction. The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. Since the para position is substituted with the hydroxymethyl group (-CH₂OH), the electrophilic attack of a bromine species (Br⁺) is directed to the ortho position (C-3).

This guide focuses on a method utilizing ammonium bromide (NH₄Br) as the bromine source and hydrogen peroxide (H₂O₂) as a mild oxidant in an acetic acid (CH₃COOH) medium. This system generates an electrophilic bromine species in situ. An advantage of this method is its high regioselectivity for ring bromination over benzylic bromination, even in the presence of a susceptible benzylic alcohol.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 4-Methoxybenzyl alcoholCommercially Available
Molecular FormulaC₈H₁₀O₂-
Molecular Weight138.16 g/mol -
Product This compound-
Molecular FormulaC₈H₉BrO₂[2]
Molecular Weight217.06 g/mol [2]
AppearanceWhite to off-white solid[3]
Melting Point59-63 °C[3]
Reaction Conditions
Brominating SystemNH₄Br / H₂O₂[1]
SolventAcetic Acid (CH₃COOH)[1]
TemperatureRoom Temperature[1]
Reaction Time2-4 hours (Monitored by TLC)[1]
Yield
Typical Isolated YieldGood to Excellent[1]
Purification
MethodColumn Chromatography[3]
Eluent System (Example)Hexane/Ethyl Acetate (2:1)[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the regioselective bromination of activated aromatic systems.[1]

4.1 Materials and Reagents

  • 4-Methoxybenzyl alcohol (1.0 eq)

  • Ammonium bromide (NH₄Br) (1.1 eq)

  • Hydrogen peroxide (H₂O₂, 30% aqueous solution) (1.1 eq)

  • Glacial Acetic Acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

4.2 Equipment

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

4.3 Procedure

  • Reaction Setup: In a 25 mL two-necked round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxybenzyl alcohol (2 mmol, 276 mg) in glacial acetic acid (4 mL).

  • Addition of Bromide Source: To the stirred solution, add ammonium bromide (2.2 mmol, 215 mg).

  • Initiation of Bromination: Add 30% hydrogen peroxide (2.2 mmol, 0.25 mL) dropwise to the reaction mixture using a dropping funnel over a period of 5-10 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature at or near room temperature.

  • Reaction Monitoring: Allow the contents to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 3:1). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

4.4 Purification

  • Purify the crude product by silica gel column chromatography.

  • Prepare the column using a slurry of silica gel in hexane.

  • Load the crude product onto the column and elute with a hexane/ethyl acetate gradient (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). A typical eluent system for the product is hexane/ethyl acetate (2:1).[3]

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.

Workflow and Pathway Diagrams

5.1 Synthetic Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow Synthetic Workflow for this compound cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification Start 4-Methoxybenzyl Alcohol + NH4Br in Acetic Acid Addition Dropwise addition of 30% H2O2 Start->Addition Stirring Stir at Room Temperature (2-4 hours) Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench with sat. NaHCO3 Monitoring->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate1 Solvent Evaporation (Crude Product) Dry->Evaporate1 Column Silica Gel Column Chromatography Evaporate1->Column Elute Elute with Hexane/EtOAc Column->Elute Evaporate2 Solvent Evaporation (Pure Product) Elute->Evaporate2 End This compound Evaporate2->End

Caption: A flowchart detailing the experimental procedure from starting materials to the purified product.

5.2 Reaction Pathway

The diagram below outlines the chemical transformation occurring during the synthesis.

Caption: The overall chemical transformation from reactant to product.

Safety Considerations

  • Glacial acetic acid is corrosive and should be handled in a fume hood.

  • Hydrogen peroxide (30%) is a strong oxidizer; avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The described method provides an efficient and selective pathway for the synthesis of this compound from 4-methoxybenzyl alcohol. The use of an in situ generated brominating agent from ammonium bromide and hydrogen peroxide minimizes the formation of by-products and offers a safer, more environmentally friendly alternative to traditional bromination methods. This technical guide serves as a valuable resource for researchers requiring this key synthetic intermediate for applications in drug discovery and development.

References

(3-Bromo-4-methoxyphenyl)methanol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise technical overview of the key physicochemical properties of (3-Bromo-4-methoxyphenyl)methanol, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueCitations
Molecular FormulaC8H9BrO2[1][2][3]
Molecular Weight217.06 g/mol [1][2][3]
AppearanceWhite to off-white Solid[2]
Melting Point59-63°C[1][2]
CAS Number38493-59-3[1][2][3]

Experimental Protocols & Visualizations

The scope of this guide is to provide the fundamental molecular weight and formula for this compound. As this topic does not involve experimental workflows or signaling pathways, detailed experimental protocols and graphical visualizations are not applicable.

References

Spectroscopic Elucidation of (3-Bromo-4-methoxyphenyl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for (3-Bromo-4-methoxyphenyl)methanol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data presented herein has been compiled from verified sources to ensure accuracy and reliability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The spectra were recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.57d2.21HAr-H
7.27dd8.6, 2.21HAr-H
6.88d8.61HAr-H
4.61s-2HCH₂
3.90s-3HOCH₃

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
155.5Ar-C (C-OCH₃)
134.6Ar-C
132.4Ar-C
112.0Ar-CH
111.8Ar-CH
64.4CH₂
56.4OCH₃
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EIMS) was used to determine the molecular weight and fragmentation pattern of the compound.

EIMS Data

m/zInterpretation
215.98Calculated [M]⁺ for C₈H₉BrO₂
216.05Measured [M]⁺

The presence of bromine is indicated by the characteristic isotopic pattern of the molecular ion peak.

Experimental Protocols

The following sections detail the generalized procedures for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1][2]

  • The solution is transferred to a clean, dry 5 mm NMR tube.[1]

  • To ensure a homogeneous solution and remove any suspended particles that could affect the spectral quality, the sample can be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field is shimmed to optimize its homogeneity and improve spectral resolution.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and acquisition parameters.[1]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount of this compound is dissolved in a volatile organic solvent, such as methylene chloride or acetone.[3]

  • A drop of this solution is applied to a clean, dry salt plate (e.g., NaCl or KBr).[3]

  • The solvent is allowed to evaporate, leaving a thin film of the solid compound on the plate.[3]

Data Acquisition:

  • The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer.

  • A background spectrum of the clean, empty salt plate is recorded.

  • The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

  • A small amount of the sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.[4]

  • In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Impact ionization), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation).[5]

Mass Analysis and Detection:

  • The resulting ions are accelerated by an electric field and then deflected by a magnetic field.[4][5]

  • The degree of deflection depends on the mass-to-charge ratio (m/z) of the ions.

  • A detector records the abundance of ions at each m/z value, generating the mass spectrum.[5]

Visualizations

The following diagrams illustrate the chemical structure and the general workflow of spectroscopic analysis.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Compound: This compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (IR) Sample->Dissolution Vaporization Vaporization (MS) Sample->Vaporization NMR NMR Spectrometer Dissolution->NMR NMR Tube IR IR Spectrometer Dissolution->IR Salt Plate MS Mass Spectrometer Vaporization->MS Ion Source Structure Structural Elucidation NMR->Structure ¹H & ¹³C Spectra IR->Structure IR Spectrum MS->Structure Mass Spectrum

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Chemical structure and its correlation with expected spectroscopic signals.

References

An In-depth Technical Guide on the Solubility of (3-Bromo-4-methoxyphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (3-bromo-4-methoxyphenyl)methanol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. The methodologies outlined are based on established principles of organic chemistry and are designed to yield reliable and reproducible results.

Physicochemical Properties Overview

This compound is a solid at room temperature with a molecular weight of 217.06 g/mol . Its structure, featuring a substituted benzene ring with a bromine atom, a methoxy group, and a hydroxymethyl group, suggests a moderate level of polarity. The presence of the hydroxyl group allows for hydrogen bonding, which will significantly influence its solubility in protic solvents. Conversely, the brominated aromatic ring contributes to its nonpolar character, suggesting solubility in less polar organic solvents. The principle of "like dissolves like" is a key concept in predicting the solubility of this compound; it is expected to be more soluble in solvents with similar polarity.

Data Presentation: A Template for Experimental Findings

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

Solvent CategorySolventTemperature (°C)Solubility ( g/100 mL)Method of Analysis
Polar Protic Methanol25Gravimetric/HPLC
Ethanol25Gravimetric/HPLC
Isopropanol25Gravimetric/HPLC
Polar Aprotic Acetone25Gravimetric/HPLC
Acetonitrile25Gravimetric/HPLC
Dimethylformamide (DMF)25Gravimetric/HPLC
Dimethyl Sulfoxide (DMSO)25Gravimetric/HPLC
Nonpolar Hexane25Gravimetric/HPLC
Toluene25Gravimetric/HPLC
Chlorinated Dichloromethane25Gravimetric/HPLC
Chloroform25Gravimetric/HPLC

Experimental Protocols

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer (optional, for concentration analysis)

  • Evaporating dish or watch glass

  • Drying oven

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired organic solvent into each vial.[2]

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • The samples should be agitated for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1] A preliminary study can be conducted to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Solubility Determination (Gravimetric Method):

    • Accurately weigh a pre-weighed evaporating dish or watch glass.

    • Transfer a known volume of the filtered saturated solution to the dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

    • Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.

    • Reweigh the dish containing the solid residue.

    • The solubility can be calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - Weight of dish] / Volume of solution (mL) * 100

  • Solubility Determination (Instrumental Analysis - Optional):

    • If using HPLC or UV-Vis, prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

    • Dilute the filtered saturated solution to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility, taking into account the dilution factor.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Weigh excess this compound B Add known volume of organic solvent to vial A->B C Seal vial and place in temperature-controlled shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow excess solid to settle D->E F Withdraw and filter supernatant E->F G Gravimetric Method F->G H Instrumental Method (HPLC/UV-Vis) F->H I Evaporate solvent and weigh residue G->I J Prepare dilutions and analyze against calibration curve H->J K Calculate Solubility (g/100 mL) I->K J->K

Caption: Experimental workflow for determining the solubility of this compound.

While existing literature does not provide specific quantitative solubility data for this compound, this guide equips researchers with the necessary tools to generate this crucial information. The provided experimental protocol, based on the reliable isothermal shake-flask method, along with the data presentation template and workflow visualization, offers a robust framework for the systematic and accurate determination of the compound's solubility in various organic solvents.[1]

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for (3-Bromo-4-methoxyphenyl)methanol, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity within a laboratory setting. The information presented is collated from safety data sheets of the compound and structurally similar chemicals.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary risks associated with this compound are skin and eye irritation, and it may be harmful if swallowed or inhaled.[1][2][3] It is also recognized as harmful to aquatic life.[4]

GHS Hazard Statements
  • H302: Harmful if swallowed.[1][2][5]

  • H315: Causes skin irritation.[1][2][4]

  • H317: May cause an allergic skin reaction.[4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[1][3][6]

  • H402: Harmful to aquatic life.[4]

GHS Precautionary Statements

A series of precautionary statements are associated with the handling of this compound, emphasizing avoidance of exposure and proper response in case of accidental contact.[1][2][4] Key preventive measures include avoiding breathing dust, fumes, or vapors, and washing skin thoroughly after handling.[2][4] Personal protective equipment, such as protective gloves, eye protection, and face protection, is mandatory.[1][4]

Section 2: Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

PropertyValue
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white solid
Melting Point 59-63 °C
Storage Temperature Room Temperature, sealed in a dry environment

(Data sourced from supplier information for 3-Bromo-4-methoxybenzyl alcohol)[7]

Section 3: Experimental Protocols and Handling

Strict adherence to established protocols is paramount when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this compound. The specific level of protection may vary based on the experimental scale and conditions.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][8]To protect against splashes and vapors that can cause serious eye irritation.[2][4][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, butyl rubber).[8][9]To prevent skin contact, which can cause irritation and potential allergic reactions.[2][4]
Body Protection A fully buttoned lab coat and closed-toe shoes.[9]To protect against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hood is essential to avoid inhalation of dust or vapors.[9][10]To prevent respiratory tract irritation.[1][6]
Engineering Controls

All operations involving this compound, including weighing and transferring, should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[9][11] The work surface should be covered with disposable bench covers to contain any spills.[9]

Storage and Incompatibilities

Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][12] It should be kept away from heat, sparks, and open flames.[12] Incompatible materials include strong oxidizing agents.[11]

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][11] Seek medical attention if irritation persists.[1][11]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[11] Remove contact lenses if present and easy to do so.[1][4] Seek immediate medical attention.[1][4]
Inhalation Move the individual to fresh air.[1][11] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2] Seek medical attention.[1][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][10] Rinse the mouth with water and seek immediate medical attention.[1][10]
Fire-Fighting Measures

In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[1][10] Firefighters should wear self-contained breathing apparatus and full protective gear.[1][12]

Accidental Release Measures

For spills, wear appropriate personal protective equipment.[1] Mix the spilled material with an inert absorbent, such as sand, and sweep it up into a tightly closed container for disposal.[11] Ensure the area is well-ventilated. Do not let the product enter drains.[1][11]

Section 5: Disposal Considerations

Disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[11] Contact a licensed professional waste disposal service.[10]

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows.

G Figure 1: Standard Laboratory Handling Workflow A Preparation: - Verify fume hood functionality - Gather all necessary PPE and equipment - Cover work surface B Handling Operations: - Conduct all manipulations within the fume hood - Weigh and transfer with care A->B Proceed to C Post-Operation: - Decontaminate all non-disposable equipment - Wipe down work surface - Dispose of waste appropriately B->C Upon completion D Storage: - Store in a tightly sealed container - Place in a cool, dry, well-ventilated area C->D Final step

Figure 1: Standard Laboratory Handling Workflow

G Figure 2: Emergency Response Decision Tree cluster_exposure Exposure Event cluster_actions Immediate Actions A Exposure Occurs B Skin Contact A->B C Eye Contact A->C D Inhalation A->D E Ingestion A->E F Wash with soap and water for 15 min B->F G Flush with water for 15 min C->G H Move to fresh air D->H I Rinse mouth, do NOT induce vomiting E->I J Seek Immediate Medical Attention F->J G->J H->J I->J

Figure 2: Emergency Response Decision Tree

References

Navigating the Procurement and Application of (3-Bromo-4-methoxyphenyl)methanol in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromo-4-methoxyphenyl)methanol, a substituted benzyl alcohol, serves as a valuable building block in synthetic organic chemistry, particularly in the construction of more complex molecules with potential therapeutic applications. Its bifunctional nature, featuring a reactive bromophenyl group and a primary alcohol, allows for a variety of chemical transformations, making it a versatile intermediate in the synthesis of novel compounds for drug discovery and materials science. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for a representative synthetic application, and an illustrative signaling pathway relevant to the biological targets of compounds derived from this precursor.

Commercial Availability and Physicochemical Properties

A diverse range of chemical suppliers offer this compound, catering to various research and development needs. The purity and available quantities can differ between suppliers, and it is crucial for researchers to select a vendor that meets the specific requirements of their intended application. The tables below summarize the offerings from several prominent commercial suppliers and key physicochemical properties of the compound.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Shanghai Aladdin Biochemical Technology Co., LTD98.0%250mg, 1g38493-59-3
AmbeedNot specified250mgNot specified
CP Lab Safety95%25g68120-35-4
BLD PharmNot specifiedNot specified38493-59-3
Crysdot LLC98%25g, 100g38493-59-3
ChemScene≥95%Not specified68120-35-4
Alfa ChemistryNot specifiedNot specified38493-59-3
Sigma-Aldrich97%Not specified68120-35-4
Carl ROTH≥95 %1g, 2g, 5g, 10g38493-59-3
Manchester OrganicsNot specifiedNot specified38493-59-3
Sunway Pharm Ltd97%1g, 5g, 10g, 25g, 100g68120-35-4
AppchemNot specifiedNot specified38493-59-3

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
CAS Number 38493-59-3[1]
Appearance White to off-white crystalline solidGeneral knowledge
Melting Point 59-63 °CGeneral knowledge
Boiling Point 307.3 °C at 760 mmHgGeneral knowledge
SMILES OCc1cc(Br)c(OC)cc1[1]

Synthetic Utility and Experimental Protocols

This compound is a key intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolines, which are known to exhibit a broad spectrum of biological activities. The following protocol details a representative synthesis of a quinazoline derivative, illustrating a potential application of this versatile building block in the development of kinase inhibitors.

Experimental Protocol: Synthesis of a 2-Substituted Quinazolin-4(3H)-one Derivative

This protocol is a representative example of how this compound can be utilized in a multi-step synthesis. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, which is then used to construct the quinazolinone core.

Step 1: Oxidation of this compound to 3-Bromo-4-methoxybenzaldehyde

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-4-methoxybenzaldehyde.

Step 2: Synthesis of the Quinazolinone Core

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-4-methoxybenzaldehyde (1.0 eq), 2-aminobenzamide (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.1 eq) in toluene (15 volumes).

  • Reaction Conditions: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Continue refluxing for 12-16 hours.

  • Work-up: After cooling to room temperature, the precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold toluene and then with a small amount of ethanol to yield the desired 2-(3-Bromo-4-methoxyphenyl)-quinazolin-4(3H)-one.

G A This compound B Oxidation (PCC) A->B C 3-Bromo-4-methoxybenzaldehyde B->C D Condensation with 2-Aminobenzamide C->D E 2-(3-Bromo-4-methoxyphenyl) -quinazolin-4(3H)-one D->E G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

References

An In-depth Technical Guide on (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Bromo-4-methoxyphenyl)methanol, a significant chemical intermediate in organic synthesis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document consolidates available physicochemical data and detailed experimental protocols for its synthesis and characterization. This information is crucial for researchers working on the synthesis of novel organic compounds and in the field of drug discovery and development.

Physicochemical Properties

This compound, also known as 3-Bromo-4-methoxybenzyl alcohol, is a white to off-white solid. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉BrO₂[1]
Molecular Weight 217.06 g/mol [1]
Melting Point 59-63 °C[1]
Appearance White to off-white solid[1]
CAS Number 38493-59-3[1]

Synthesis Protocols

The synthesis of this compound can be achieved through various routes, most commonly via the reduction of a corresponding benzoic acid or benzaldehyde derivative. The following sections detail established experimental procedures.

Synthesis from 3-Bromo-4-methylbenzoic Acid

One common synthetic route involves the reduction of 3-Bromo-4-methylbenzoic acid using a borane-tetrahydrofuran complex.

Experimental Protocol:

  • Dissolve 3-Bromo-4-methylbenzoic acid (20.70 g, 81.82 mmol) in 250 mL of tetrahydrofuran (THF) and cool the solution to 0°C.

  • Slowly add 164 mL of a 1.0 M solution of borane-THF complex under stirring.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2 hours.

  • Quench the reaction by adding 100 mL of a saturated sodium carbonate solution.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure (0.8 mbar) at 90°C to yield (3-Bromo-4-methylphenyl)methanol as a colorless liquid (16.30 g, 99% yield).[2]

Synthesis from Methyl 3-bromo-4-methoxybenzoate

An alternative method involves the reduction of methyl 3-bromo-4-methoxybenzoate using diisobutylaluminum hydride (DIBAL-H).

Experimental Protocol:

  • Dissolve methyl 3-bromo-4-methoxybenzoate (2.00 g, 8.16 mmol) in 20 mL of THF and cool the solution to -78°C.

  • Slowly add 20.4 mL of a 1.00 M solution of DIBAL-H in hexane.

  • Stir the reaction mixture at -78°C for 30 minutes, then warm to 0°C and stir for an additional 30 minutes.

  • Quench the reaction at -78°C by the dropwise addition of 10 mL of methanol, followed by 16 mL of a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and 20 mL of ethyl acetate.

  • Stir the mixture at room temperature for 2 hours.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting product by silica gel column chromatography using a hexane/ethyl acetate (2:1) eluent to afford this compound as a colorless solid (1.73 g, 98% yield).[1]

Spectroscopic Data

Characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy.

¹H NMR (300 MHz, CDCl₃): δ 7.57 (d, J=2.2Hz, 1H, Ar-H), 7.27 (dd, J=8.6, 2.2Hz, 1H, Ar-H), 6.88 (d, J=8.6Hz, 1H, Ar-H), 4.61 (s, 2H, CH₂), 3.90 (s, 3H, OCH₃).[1]

¹³C NMR (75MHz, CDCl₃): δ 155.5 (Ar-C), 134.6 (Ar-C), 132.4 (Ar-C), 112.0 (Ar-CH), 111.8 (Ar-CH), 64.4 (CH₂), 56.4 (OCH₃).[1]

Experimental and logical Workflows

The synthesis of this compound from methyl 3-bromo-4-methoxybenzoate can be visualized as a sequential workflow.

Synthesis_Workflow Start Methyl 3-bromo-4-methoxybenzoate in THF Reduction Reduction with DIBAL-H at -78°C to 0°C Start->Reduction 1. Cool to -78°C 2. Add DIBAL-H Quenching Quenching with Methanol and Rochelle's Salt Reduction->Quenching After 1h Extraction Extraction with Ethyl Acetate Quenching->Extraction Separate layers Purification Silica Gel Column Chromatography Extraction->Purification Concentrate organic phase Product This compound Purification->Product Elute with Hexane/EtOAc

Caption: Workflow for the synthesis of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides essential information for its synthesis and characterization. The detailed experimental protocols and spectroscopic data presented herein are valuable resources for chemists and pharmaceutical scientists. Further research, particularly single-crystal X-ray diffraction studies, would be beneficial to fully elucidate the three-dimensional structure and intermolecular interactions of this compound, which could provide deeper insights for its application in materials science and drug design.

References

Reactivity Profile of (3-Bromo-4-methoxyphenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of the benzylic alcohol, (3-Bromo-4-methoxyphenyl)methanol. The document details key transformations including oxidation, reduction, substitution, and etherification/esterification reactions. By summarizing available quantitative data and providing detailed experimental protocols for analogous reactions, this guide serves as a critical resource for researchers leveraging this versatile building block in organic synthesis and drug development. The electronic properties of the bromo and methoxy substituents significantly influence the reactivity of the benzylic alcohol, a central theme explored herein.

Introduction

This compound is a valuable intermediate in organic synthesis, featuring a reactive benzylic alcohol functional group and a substituted aromatic ring. The presence of an electron-withdrawing bromine atom and an electron-donating methoxy group at positions meta and para to the hydroxymethyl group, respectively, imparts a unique electronic character to the molecule. This substitution pattern influences the reactivity of the benzylic alcohol and the aromatic ring, making it a versatile precursor for the synthesis of a wide range of molecular architectures, including those with potential pharmaceutical applications. This guide will systematically explore the key chemical transformations of this compound.

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the corresponding aldehyde or carboxylic acid.

Experimental Protocol: Reduction of 3-Bromo-4-methoxybenzaldehyde

A common method for the synthesis of this compound is the reduction of 3-bromo-4-methoxybenzaldehyde using a mild reducing agent such as sodium borohydride.

DOT Script for Synthesis Workflow:

G Synthesis of this compound start Start: 3-Bromo-4-methoxybenzaldehyde reagent Sodium Borohydride (NaBH4) Methanol start->reagent 1. Add reaction Reduction Reaction (Stirring at 0°C to RT) reagent->reaction 2. React workup Aqueous Workup (Quench with water, extract with EtOAc) reaction->workup 3. Process purification Purification (Column Chromatography) workup->purification 4. Isolate product Product: this compound purification->product 5. Final Product

Caption: Workflow for the synthesis of this compound.

Methodology:

  • Dissolution: 3-Bromo-4-methoxybenzaldehyde (1.0 eq) is dissolved in methanol.

  • Reduction: The solution is cooled to 0°C, and sodium borohydride (1.0-1.5 eq) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours.

  • Work-up: The reaction is quenched by the addition of water. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford this compound.

Reactivity of the Benzylic Alcohol

The benzylic alcohol functionality in this compound is the primary site of reactivity, undergoing oxidation, reduction, and substitution reactions.

Oxidation

The benzylic alcohol can be selectively oxidized to the corresponding aldehyde, 3-bromo-4-methoxybenzaldehyde, or further to the carboxylic acid, 3-bromo-4-methoxybenzoic acid, depending on the choice of oxidizing agent and reaction conditions.

Reaction Reagent Product Yield (%) Reference
Oxidation to AldehydePyridinium chlorochromate (PCC)3-Bromo-4-methoxybenzaldehydeTypically highGeneral method for benzylic alcohols[1][2][3]
Oxidation to AldehydeManganese dioxide (MnO₂)3-Bromo-4-methoxybenzaldehydeGood to excellent for benzylic alcoholsGeneral method for benzylic alcohols[4][5][6][7]
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄)3-Bromo-4-methoxybenzoic acidTypically highGeneral method for benzylic alcohols
Catalytic OxidationPt nanoparticles, O₂3-Bromo-4-methoxybenzaldehydeHigh for substituted benzyl alcohols[8]Catalytic method for benzylic alcohols[8]

DOT Script for Oxidation Pathways:

G Oxidation of this compound start This compound aldehyde 3-Bromo-4-methoxybenzaldehyde start->aldehyde Mild Oxidation (PCC or MnO2) acid 3-Bromo-4-methoxybenzoic acid start->acid Strong Oxidation (KMnO4) aldehyde->acid Strong Oxidation (KMnO4)

Caption: Oxidation pathways of the benzylic alcohol.

Experimental Protocol: Oxidation to Aldehyde with PCC (General)
  • Suspension: Pyridinium chlorochromate (PCC) (1.5 eq) is suspended in dichloromethane (DCM).

  • Addition: A solution of this compound (1.0 eq) in DCM is added to the suspension.

  • Reaction: The mixture is stirred at room temperature for 1-2 hours.

  • Work-up: The reaction mixture is filtered through a pad of silica gel, and the filtrate is concentrated to yield the crude aldehyde, which can be further purified by chromatography.[1][2][3]

Reduction

The benzylic alcohol can be reduced to the corresponding methyl group, yielding 3-bromo-4-methoxytoluene. This transformation is typically achieved through catalytic hydrogenation or using ionic hydrogenation conditions.

Reaction Reagent/Catalyst Product Yield (%) Reference
DeoxygenationH₂, Pd/C3-Bromo-4-methoxytolueneTypically high for benzylic alcoholsGeneral method[9]
Ionic HydrogenationTriethylsilane, Trifluoroacetic acid3-Bromo-4-methoxytolueneGood to excellent for benzylic alcoholsGeneral method

DOT Script for Reduction Pathway:

G Reduction of this compound start This compound product 3-Bromo-4-methoxytoluene start->product Catalytic Hydrogenation (H2, Pd/C)

Caption: Reduction of the benzylic alcohol to a methyl group.

Experimental Protocol: Catalytic Hydrogenation (General)
  • Setup: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate). A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added.

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the product.

Substitution Reactions

The hydroxyl group of the benzylic alcohol can be substituted by various nucleophiles, typically after activation to a better leaving group.

Reaction Reagent Product Yield (%) Reference
BrominationPBr₃ or HBr3-Bromo-4-methoxybenzyl bromideTypically highGeneral method for benzylic alcohols
ChlorinationSOCl₂3-Bromo-4-methoxybenzyl chlorideTypically highGeneral method for benzylic alcohols
Experimental Protocol: Conversion to Benzyl Bromide (General)
  • Reaction: this compound (1.0 eq) is dissolved in a dry, non-polar solvent (e.g., diethyl ether). The solution is cooled to 0°C, and phosphorus tribromide (PBr₃, 0.4 eq) is added dropwise.

  • Stirring: The reaction is stirred at 0°C for 1 hour and then at room temperature for an additional 1-2 hours.

  • Work-up: The reaction is carefully quenched with ice water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude benzyl bromide.

Ether and Ester Formation

The benzylic alcohol readily undergoes etherification and esterification reactions under appropriate conditions.

Reaction Reagent Product Type Yield (%) Reference
Williamson Ether SynthesisAlkyl halide, Base (e.g., NaH)Benzyl etherGood to excellentGeneral method[10]
Fischer EsterificationCarboxylic acid, Acid catalystBenzyl esterTypically highGeneral method[11][12][13]
EsterificationAcyl chloride or Anhydride, BaseBenzyl esterTypically highGeneral method[14][15][16]

DOT Script for Ether and Ester Formation:

G Ether and Ester Formation start This compound ether Benzyl Ether start->ether Williamson Ether Synthesis (R-X, Base) ester Benzyl Ester start->ester Esterification (RCOOH, H+ or Acyl Halide)

Caption: General pathways for ether and ester synthesis.

Experimental Protocol: Williamson Ether Synthesis (General)
  • Alkoxide Formation: To a solution of this compound (1.0 eq) in a dry aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH, 1.1 eq) is added carefully at 0°C. The mixture is stirred until hydrogen evolution ceases.

  • Alkylation: An alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) is added, and the reaction is stirred at room temperature or with gentle heating until completion.

  • Work-up: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the ether.

Experimental Protocol: Esterification with Acetic Anhydride (General)
  • Reaction: this compound (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane) with a base such as pyridine or triethylamine (1.2 eq).

  • Acylation: Acetic anhydride (1.2 eq) is added dropwise at 0°C. The reaction is then stirred at room temperature until completion.[14]

  • Work-up: The reaction is diluted with water and extracted with an organic solvent. The organic layer is washed with dilute acid (to remove the base), saturated sodium bicarbonate, and brine, then dried and concentrated.

Reactivity of the Aromatic Ring

While the primary focus is the benzylic alcohol, the aromatic ring can also participate in reactions, most notably palladium-catalyzed cross-coupling reactions at the C-Br bond. This allows for the introduction of various aryl, heteroaryl, or alkyl groups.

Conclusion

This compound is a versatile building block with a rich and predictable reactivity profile. The benzylic alcohol can be selectively oxidized, reduced, or substituted to provide a range of valuable intermediates. Furthermore, the presence of the aryl bromide allows for further functionalization via cross-coupling reactions. The experimental protocols and reactivity data compiled in this guide provide a solid foundation for the effective utilization of this compound in complex organic synthesis and drug discovery programs. The interplay of the electronic effects of the bromo and methoxy substituents should always be a key consideration when planning synthetic transformations involving this molecule.

References

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (3-Bromo-4-methoxyphenyl)methanol for the Synthesis of Biaryl Methanols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organic halide or triflate.[3][4] The resulting biaryl structures are prevalent in a wide array of pharmaceuticals, natural products, and advanced materials.[5][6]

This application note details a protocol for the Suzuki-Miyaura coupling of (3-Bromo-4-methoxyphenyl)methanol with a generic arylboronic acid. The presence of the benzylic alcohol functionality in this compound makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates. The mild reaction conditions of the Suzuki coupling are generally compatible with the alcohol group, minimizing the need for protecting group strategies.[7]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.[1][8]

  • Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center.[1][8]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1][8]

Experimental Protocol

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv). Subsequently, add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl methanol.

Data Presentation

The following table summarizes the quantitative data for a typical Suzuki coupling reaction using this compound and phenylboronic acid.

ParameterValue
This compound1.0 mmol (217.06 mg)
Phenylboronic acid1.2 mmol (146.32 mg)
Palladium(II) acetate0.02 mmol (4.49 mg)
Triphenylphosphine0.08 mmol (20.98 mg)
Potassium Carbonate2.0 mmol (276.42 mg)
1,4-Dioxane8 mL
Water2 mL
Reaction Temperature90 °C
Reaction Time4-12 h
Expected Yield85-95%

Visualizations

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Reactants Combine Reactants: This compound, Arylboronic Acid, K2CO3 Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Catalyst Add Catalyst and Ligand: Pd(OAc)2, PPh3 Inert->Catalyst Solvent Add Degassed Solvent: 1,4-Dioxane/Water Catalyst->Solvent Heat Heat to 90 °C Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 Pd(0)L2 pd2_add Ar-Pd(II)-Br(L2) pd0->pd2_add Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L2) pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Biaryl Product (Ar-Ar') pd2_trans->product aryl_bromide This compound (Ar-Br) aryl_bromide->pd2_add boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->pd2_trans base Base (K2CO3) base->pd2_trans

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

(3-Bromo-4-methoxyphenyl)methanol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

(3-Bromo-4-methoxyphenyl)methanol , a readily available aromatic alcohol, serves as a crucial starting material and intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic placement of a bromo, a methoxy, and a hydroxymethyl group on the phenyl ring allows for a wide range of chemical transformations, making it a valuable tool for researchers in medicinal chemistry, drug development, and materials science. This document provides detailed application notes and experimental protocols for the utilization of this compound in several key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the construction of complex molecular scaffolds found in many biologically active compounds and functional materials.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be coupled with a variety of boronic acids or their esters to generate substituted biphenyl derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

EntryAryl Boronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O10085-95
24-Methylphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9080-92
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10075-88

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of toluene and ethanol (0.2 M).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Coupling Workflow A This compound G Pd(II) Intermediate A->G Oxidative Addition B Aryl Boronic Acid B->G Transmetalation C Pd(0) Catalyst C->A D Base D->B E Solvent E->A F Biaryl Methanol Product G->F Reductive Elimination

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. This compound can be reacted with a variety of primary or secondary amines to introduce a nitrogen-containing functional group.

Table 2: Representative Buchwald-Hartwig Amination Reactions of Aryl Bromides

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-95
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane11075-90
3BenzylaminePd(OAc)₂ / RuPhosK₃PO₄Toluene10082-94

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.2 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to obtain the desired N-aryl or N-alkyl aminobenzyl alcohol.[1]

Buchwald_Hartwig_Amination cluster_workflow Buchwald-Hartwig Amination Workflow A This compound G Catalytic Cycle A->G B Amine (R₂NH) B->G C Pd Catalyst & Ligand C->G D Base D->G E Solvent E->A F Aminated Product G->F

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction provides access to arylalkynes, which are valuable intermediates in organic synthesis.

Table 3: Representative Sonogashira Coupling Reactions of Aryl Bromides

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT85-95
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene6080-92
31-HeptynePd(OAc)₂ / PPh₃ / CuIPiperidineDMF8078-90

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 equiv.), and a copper(I) co-catalyst like CuI (0.05 equiv.).

  • Add an anhydrous solvent (e.g., THF, 0.2 M) and a suitable base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the desired arylalkyne.

Sonogashira_Coupling cluster_workflow Sonogashira Coupling Workflow A This compound G Catalytic Cycle A->G B Terminal Alkyne B->G C Pd/Cu Catalysts C->G D Base D->G E Solvent E->A F Arylalkyne Product G->F

Sonogashira Coupling Workflow

Functional Group Transformations

The hydroxyl and methoxy groups of this compound also allow for a variety of functional group interconversions, further expanding its synthetic utility.

Oxidation to 3-Bromo-4-methoxybenzaldehyde

The primary alcohol functionality can be selectively oxidized to the corresponding aldehyde, 3-Bromo-4-methoxybenzaldehyde, a versatile intermediate for the synthesis of various bioactive molecules, including chalcones and combretastatin analogues.[2]

Table 4: Oxidation of Benzyl Alcohols to Benzaldehydes

EntryOxidizing AgentSolventTemp (°C)Yield (%)
1MnO₂DichloromethaneRT85-95
2PCCDichloromethaneRT80-90
3Dess-Martin PeriodinaneDichloromethaneRT90-98

Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)

  • To a stirred solution of this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (0.1 M), add activated manganese dioxide (5.0-10.0 equiv.).

  • Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Bromo-4-methoxybenzaldehyde, which can often be used in the next step without further purification. If necessary, purify by column chromatography.

Oxidation_Reaction cluster_workflow Oxidation to Aldehyde A This compound D 3-Bromo-4-methoxybenzaldehyde A->D Oxidation B Oxidizing Agent (e.g., MnO₂) B->A C Solvent C->A

Oxidation to Aldehyde
Williamson Ether Synthesis

The hydroxyl group of this compound can be alkylated via the Williamson ether synthesis to form a variety of ether derivatives. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3]

Table 5: Williamson Ether Synthesis with Benzyl Alcohols

EntryAlkyl HalideBaseSolventTemp (°C)Yield (%)
1Methyl iodideNaHTHF0 to RT90-98
2Benzyl bromideK₂CO₃AcetoneReflux85-95
3Allyl bromideNaHDMF0 to RT88-96

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a stirred suspension of a strong base such as sodium hydride (1.2 equiv.) in an anhydrous solvent like THF (0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in the same solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired ether.[3]

Williamson_Ether_Synthesis cluster_workflow Williamson Ether Synthesis Workflow A This compound F Alkoxide Intermediate A->F Deprotonation B Base (e.g., NaH) B->A C Alkyl Halide (R-X) C->F D Solvent D->A E Ether Product (Ar-CH₂OR) F->E SN2 Attack

Williamson Ether Synthesis

Applications in the Synthesis of Bioactive Molecules

This compound and its derivatives are valuable precursors for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents.

Synthesis of Combretastatin Analogues

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization. The aldehyde derivative, 3-Bromo-4-methoxybenzaldehyde, can be used in Wittig-type reactions to construct the stilbene core of combretastatin analogues. Subsequent cross-coupling reactions on the bromo-substituted ring can then be used to introduce further diversity.

Synthesis of Chalcone Derivatives

Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 3-Bromo-4-methoxybenzaldehyde can undergo Claisen-Schmidt condensation with various acetophenones to produce a library of chalcone derivatives.

Modulation of Inflammatory Signaling Pathways

Derivatives of this compound have been investigated for their potential to modulate inflammatory signaling pathways. For instance, benzophenone derivatives have shown inhibitory activity against the NF-κB signaling pathway, a key regulator of inflammation.[2] The versatile chemistry of this compound allows for the synthesis of a wide range of analogs that can be screened for their effects on inflammatory pathways like NF-κB and MAPK.

Signaling_Pathway_Inhibition cluster_pathway Simplified NF-κB Signaling Pathway cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes activates transcription Inhibitor Derivative of This compound Inhibitor->IKK Inhibits

References

Application Notes: A Plausible Synthetic Route to Vilanterol Commencing from (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vilanterol is a long-acting β2-adrenergic agonist (LABA) utilized in the management of chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic effect is derived from the stimulation of intracellular adenylyl cyclase, which elevates cyclic AMP levels, leading to the relaxation of bronchial smooth muscle.[2][3] This document outlines a plausible and detailed synthetic pathway to (R)-Vilanterol, starting from the readily available building block, (3-Bromo-4-methoxyphenyl)methanol. The proposed synthesis involves a multi-step sequence, including oxidation, asymmetric Strecker synthesis, functional group transformations, and final assembly of the side chain. Each key step is accompanied by a detailed experimental protocol and a summary of expected quantitative data.

Overall Synthetic Scheme

The proposed synthetic route is depicted below, outlining the transformation of this compound into the final active pharmaceutical ingredient, Vilanterol.

G A This compound B 3-Bromo-4-methoxybenzaldehyde A->B Oxidation C (R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetonitrile B->C Asymmetric Strecker Synthesis D (R)-1-(3-bromo-4-methoxyphenyl)-2-aminoethan-1-ol C->D Reduction E (R)-1-(4-methoxy-3-(hydroxymethyl)phenyl)-2-aminoethan-1-ol D->E Hydroxymethylation F (R)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-aminoethan-1-ol E->F Demethylation G (R)-Vilanterol F->G N-Alkylation

Caption: Proposed synthetic pathway for Vilanterol.

Experimental Protocols

Step 1: Oxidation of this compound to 3-Bromo-4-methoxybenzaldehyde

This initial step involves the selective oxidation of the primary alcohol to an aldehyde.

  • Methodology: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), pyridinium chlorochromate (PCC, 1.5 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-3 hours, and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.

Step 2: Asymmetric Strecker Synthesis of (R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetonitrile

This crucial step establishes the stereocenter of the final molecule through an asymmetric Strecker reaction.[4][5]

  • Methodology: 3-Bromo-4-methoxybenzaldehyde (1.0 eq) is dissolved in a suitable solvent such as methanol. A chiral amine, for instance, (R)-(-)-2-phenylglycinol (1.1 eq), is added, and the mixture is stirred to form the corresponding chiral imine. Subsequently, trimethylsilyl cyanide (TMSCN, 1.2 eq) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 24-48 hours. The reaction is then quenched, and the chiral auxiliary is removed by acidic hydrolysis to afford the desired α-aminonitrile.

Step 3: Reduction of (R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetonitrile to (R)-1-(3-bromo-4-methoxyphenyl)-2-aminoethan-1-ol

The nitrile group is reduced to a primary amine, and concurrently, the chiral center is maintained.

  • Methodology: The α-aminonitrile (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran (THF). A reducing agent such as lithium aluminum hydride (LAH, 2.0 eq) is added cautiously at 0°C. The reaction mixture is then stirred at room temperature for 4-6 hours. The reaction is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to yield the amino alcohol.

Step 4: Conversion of the Bromo Group to a Hydroxymethyl Group

This step involves a palladium-catalyzed cross-coupling reaction to introduce the hydroxymethyl group.

  • Methodology: (R)-1-(3-bromo-4-methoxyphenyl)-2-aminoethan-1-ol (1.0 eq) is subjected to a palladium-catalyzed borylation reaction, followed by oxidation.[6][7] Alternatively, a direct hydroxymethylation can be achieved using a suitable palladium catalyst, a phosphine ligand, and a source of formaldehyde.

Step 5: Demethylation of the Methoxy Group

The methoxy group is cleaved to reveal the phenolic hydroxyl group, a key pharmacophoric feature of Vilanterol.

  • Methodology: The methoxy-substituted intermediate (1.0 eq) is dissolved in a suitable solvent like DCM. Boron tribromide (BBr3, 1.5 eq) is added dropwise at -78°C. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is quenched by the slow addition of methanol, and the solvent is removed under reduced pressure. The residue is then purified to yield the desired phenol.[8][9]

Step 6: N-Alkylation with the Side Chain

The final step involves the coupling of the amino alcohol core with the pre-synthesized side chain.

  • Methodology: The amino alcohol (1.0 eq) is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A suitable base, such as potassium carbonate (K2CO3, 2.0 eq), is added, followed by the addition of the side-chain bromide (1.1 eq). The reaction mixture is heated to 60-80°C and stirred for 12-18 hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford (R)-Vilanterol.[10][11][12]

Data Presentation

The following table summarizes the expected quantitative data for each step of the synthesis.

StepProduct NameMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Purity (%)
13-Bromo-4-methoxybenzaldehydeC8H7BrO2215.0490-95>98
2(R)-2-amino-2-(3-bromo-4-methoxyphenyl)acetonitrileC9H9BrN2O241.0975-85>97 (chiral)
3(R)-1-(3-bromo-4-methoxyphenyl)-2-aminoethan-1-olC9H12BrNO2246.1080-90>98
4(R)-1-(4-methoxy-3-(hydroxymethyl)phenyl)-2-aminoethan-1-olC10H15NO3197.2370-80>98
5(R)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-aminoethan-1-olC9H13NO3183.2085-95>99
6(R)-VilanterolC24H33Cl2NO5486.4360-70>99.5

Visualizations

Experimental Workflow

G cluster_0 Synthesis of Core cluster_1 Final Assembly A Starting Material: This compound B Oxidation A->B C Asymmetric Strecker Synthesis B->C D Reduction C->D E Functional Group Interconversion D->E F Demethylation E->F G N-Alkylation with Side Chain F->G H Final Product: (R)-Vilanterol G->H

Caption: High-level experimental workflow for Vilanterol synthesis.

Vilanterol Mechanism of Action

Vilanterol acts as a selective long-acting beta2-adrenergic agonist.[2] Its pharmacological effect is due to the stimulation of intracellular adenylyl cyclase, which catalyzes the conversion of ATP to cyclic-AMP.[13] The resulting increase in cAMP leads to the relaxation of bronchial smooth muscle.[14]

G Vilanterol Vilanterol Beta2Receptor β2-Adrenergic Receptor Vilanterol->Beta2Receptor binds to GProtein Gs Protein Beta2Receptor->GProtein activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase activates cAMP cAMP AdenylylCyclase->cAMP converts ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA activates SmoothMuscleRelaxation Bronchial Smooth Muscle Relaxation PKA->SmoothMuscleRelaxation leads to

Caption: Signaling pathway of Vilanterol's mechanism of action.

References

Application Notes and Protocols: Derivatization of (3-Bromo-4-methoxyphenyl)methanol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-4-methoxyphenyl)methanol is a versatile building block in medicinal chemistry. The presence of a reactive benzylic alcohol, a bromine atom, and a methoxy group on the aromatic ring offers multiple points for derivatization. These modifications can be strategically employed to modulate the compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. The bromophenyl moiety is a common feature in compounds with a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed protocols for the derivatization of this compound into ethers and esters, summarizes key quantitative data from analogous reactions, and discusses potential therapeutic applications based on the biological activity of structurally related molecules.

Derivatization Strategies

The primary sites for derivatization on this compound are the hydroxyl group and the bromine atom. The hydroxyl group can be readily converted into ethers and esters to explore a wide range of functional groups and potential prodrug strategies. The bromine atom can participate in various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further structural diversity; however, this document will focus on the derivatization of the benzylic alcohol.

Experimental Protocols

Etherification of this compound

Ether derivatives are valuable in medicinal chemistry for their increased metabolic stability compared to esters and their ability to modulate hydrogen bonding potential.

Protocol 1.1: Williamson Ether Synthesis (Base-Mediated)

This classic method involves the deprotonation of the alcohol followed by reaction with an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Protocol 1.2: Acid-Catalyzed Etherification

For the synthesis of symmetrical ethers or in the presence of acid-stable functional groups, an acid catalyst can be employed.

Materials:

  • This compound

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Propylene carbonate (PC)

  • Petroleum ether

Procedure:

  • In a pressure tube, combine this compound (2 mmol) and FeCl₃·6H₂O (5 mol %).

  • Add propylene carbonate (1 mL) and stir the mixture at 70-120 °C for 14-48 hours.[1]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with petroleum ether.

  • The solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Esterification of this compound

Esterification is a common strategy to create prodrugs, improve cell permeability, and modulate the solubility of a parent compound.

Protocol 2.1: Steglich Esterification

This method is suitable for a wide range of carboxylic acids under mild conditions.

Materials:

  • This compound

  • Carboxylic acid (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours. Monitor the reaction by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2.2: Acylation with Acid Chlorides

A straightforward method for ester synthesis when the corresponding acid chloride is available.

Materials:

  • This compound

  • Acetyl chloride or other acid chloride (1.1 eq)

  • Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the acid chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize typical quantitative data for etherification and esterification reactions of benzylic alcohols, which can be considered analogous to this compound.

Table 1: Representative Yields for Etherification of Substituted Benzyl Alcohols

Catalyst/Reagent SystemAlcohol SubstrateProductYield (%)Reference
FeCl₃·6H₂OBenzyl alcoholDibenzyl ether90[1]
FeCl₃·6H₂O4-Methoxybenzyl alcoholBis(4-methoxybenzyl) ether88[1]
TCT/DMSOBenzyl alcoholBenzyl methyl etherHigh[2]
NaH/Alkyl Halide3,4-dimethoxybenzyl alcoholBis(3,4-dimethoxybenzyl)ether85[3]

Table 2: Representative Yields for Esterification of Benzyl Alcohols

MethodAlcohol SubstrateAcylating AgentCatalystYield (%)Reference
Un-catalyzedBenzyl alcoholAcetyl chlorideNone98[4][5]
PAFR-catalyzedBenzyl alcoholAcetic acidPAFR94[6]
SteglichGeneral alcoholsCarboxylic acidsDCC/DMAP>90 (typical)
In situ reagentMosher's acid2-benzyloxypyridine/MeOTfEt₃N98[7]

Medicinal Chemistry Applications & Signaling Pathways

Derivatives of brominated and methoxylated aromatic compounds have shown a wide range of biological activities. Structurally similar molecules to the derivatives of this compound have demonstrated potential as anticancer, antioxidant, and anti-inflammatory agents.[3][8]

Anticancer Potential: Many bromophenol derivatives have exhibited cytotoxic effects against various cancer cell lines.[3] The mechanism of action often involves the induction of apoptosis. For instance, some derivatives have been shown to inhibit the viability of leukemia K562 cells.[3]

Antioxidant and Anti-inflammatory Activity: The phenolic-like structure of these compounds suggests potential antioxidant activity through radical scavenging. Furthermore, related compounds have been shown to inhibit pro-inflammatory mediators by suppressing pathways like NF-κB and MAPK.

Relevant Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer and chronic inflammatory conditions. Benzophenone derivatives, which share structural similarities with potential derivatives of this compound, are known to inhibit this pathway. The general mechanism involves preventing the degradation of IκB, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.

Visualizations

G cluster_start Starting Material cluster_ether Etherification cluster_ester Esterification cluster_bio Biological Evaluation start This compound ether_reagents NaH, Alkyl Halide or FeCl3·6H2O start->ether_reagents Reaction ester_reagents R-COOH, DCC, DMAP or Acid Chloride, Pyridine start->ester_reagents Reaction ether_product Ether Derivatives (R-O-CH2-Ar) ether_reagents->ether_product Yields (variable) bio_eval Anticancer Screening Anti-inflammatory Assays Antioxidant Assays ether_product->bio_eval ester_product Ester Derivatives (R-COO-CH2-Ar) ester_reagents->ester_product Yields (up to 98%) ester_product->bio_eval

Caption: General workflow for the derivatization of this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_complex Cytoplasm TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB IkB->IkB_P Nucleus Nucleus NFkB->Nucleus translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Inhibitor Derivative of (3-Bromo-4-methoxy- phenyl)methanol Inhibitor->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by potential derivatives.

References

Application Note: Efficient Oxidation of (3-Bromo-4-methoxyphenyl)methanol to 3-bromo-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the selective oxidation of the primary alcohol, (3-Bromo-4-methoxyphenyl)methanol, to the corresponding aldehyde, 3-bromo-4-methoxybenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. Three common and effective oxidation methods are presented: Dess-Martin Periodinane (DMP) oxidation, Pyridinium Chlorochromate (PCC) oxidation, and Swern oxidation. A comparative analysis of these methods is provided to aid in the selection of the most suitable protocol based on factors such as reaction conditions, yield, and safety considerations.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, 3-bromo-4-methoxybenzaldehyde, is a valuable building block in medicinal chemistry and materials science. The presence of the electron-donating methoxy group and the bromine atom on the aromatic ring requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid or undesired side reactions. This note details three reliable protocols for this conversion, offering a range of options to suit different laboratory setups and substrate sensitivities.

Comparison of Oxidation Protocols

The choice of an oxidizing agent is crucial for the successful synthesis of 3-bromo-4-methoxybenzaldehyde. The following table summarizes the key aspects of three widely used methods.

FeatureDess-Martin Periodinane (DMP) OxidationPyridinium Chlorochromate (PCC) OxidationSwern Oxidation
Oxidizing Agent Dess-Martin PeriodinanePyridinium ChlorochromateDimethyl sulfoxide (DMSO), activated by oxalyl chloride
Typical Solvent Dichloromethane (DCM), ChloroformDichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room TemperatureRoom Temperature-78 °C to Room Temperature
Reaction Time 0.5 - 4 hours[1]2 - 4 hours[2]Several hours
Typical Yield HighGood to High[2]High
Advantages Mild conditions, high selectivity, easy workup.[1][3][4]Operationally simple, commercially available reagent.Avoids toxic chromium reagents, mild conditions.[5][6]
Disadvantages Reagent can be shock-sensitive.Chromium-based reagent (toxic), can be acidic.[2]Requires low temperatures, produces malodorous dimethyl sulfide.[5][6]

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is highly recommended for its mild reaction conditions and high yields.[1]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

  • To the stirred solution, add Dess-Martin Periodinane (1.1 - 1.5 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude 3-bromo-4-methoxybenzaldehyde.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable and commercially available reagent for this transformation.[2]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a stirred suspension of PCC (1.5 eq.) and Celite® or silica gel in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq.) in anhydrous DCM at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (typically 2-4 hours).[2]

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Protocol 3: Swern Oxidation

This method avoids the use of heavy metals and is known for its mildness.[5][6]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, prepare a solution of oxalyl chloride (1.5 eq.) in anhydrous DCM and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the temperature at -78 °C. Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at -78 °C. Stir for 30-60 minutes.

  • Slowly add triethylamine (5.0 eq.) to the mixture at -78 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction Scheme

DMP_Workflow Workflow for DMP Oxidation start Start dissolve Dissolve this compound in anhydrous DCM start->dissolve add_dmp Add Dess-Martin Periodinane dissolve->add_dmp react Stir at Room Temperature (Monitor by TLC) add_dmp->react quench Quench with NaHCO3 / Na2S2O3 react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

References

Application Notes and Protocols: Etherification Reactions of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the etherification of (3-bromo-4-methoxyphenyl)methanol. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential applications in medicinal chemistry and materials science. The primary method for etherification of this benzylic alcohol is the Williamson ether synthesis, a robust and widely applicable method for forming C-O-C bonds.

Introduction to Etherification of this compound

The etherification of this compound involves the conversion of its primary alcohol functional group into an ether linkage. This transformation is typically achieved via an SN2 reaction where the alcohol is first deprotonated by a base to form an alkoxide nucleophile. This alkoxide then attacks an alkyl halide, displacing the halide and forming the desired ether. The general scheme for this reaction is depicted below.

Etherification_Reaction General Etherification Scheme Reactant This compound Product (3-Bromo-4-methoxy)benzyl Ether Reactant->Product 1. Base 2. R-X Base Base AlkylHalide Alkyl Halide (R-X) Byproduct Salt (e.g., KX) + H-Base+ Williamson_Ether_Synthesis_Workflow Workflow for the Synthesis of Ethyl 2-((3-bromo-4-methoxybenzyl)oxy)acetate cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve this compound in Acetonitrile B Add K₂CO₃ A->B C Add Ethyl Bromoacetate B->C D Reflux for 6-8 hours C->D E Cool to Room Temperature D->E F Filter and Concentrate E->F G Dissolve in EtOAc and Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I SN2_Mechanism Mechanism of Williamson Ether Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Alcohol This compound Alkoxide Alkoxide Nucleophile Alcohol->Alkoxide Deprotonation BaseH Conjugate Acid of Base Alcohol->BaseH Base Base (e.g., K₂CO₃) Base->Alkoxide Base->BaseH AlkylHalide Alkyl Halide (R-X) TransitionState SN2 Transition State Alkoxide->TransitionState AlkylHalide->TransitionState Product Ether Product TransitionState->Product HalideIon Halide Ion (X⁻) TransitionState->HalideIon

Application of (3-Bromo-4-methoxyphenyl)methanol in the Synthesis of Biaryl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are fundamental structural motifs prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often relies on robust and versatile cross-coupling methodologies. (3-Bromo-4-methoxyphenyl)methanol is a valuable building block for the synthesis of functionalized biaryl compounds. The presence of a bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the methoxy and methanol functionalities offer opportunities for further structural modifications and can influence the physicochemical properties of the final products.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of biaryl compounds, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. While direct literature precedents for the Suzuki coupling of this compound are limited, the protocols provided are based on well-established methodologies for similar aryl bromides and serve as a comprehensive guide for researchers.

Key Synthetic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[1] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition of the aryl bromide to a palladium(0) catalyst, transmetalation with a boronate complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[1]

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura reaction.

Experimental Protocols

While specific literature on the direct Suzuki coupling of this compound is scarce, a two-step approach is commonly employed for the synthesis of biaryl methanols. This involves the Suzuki coupling of a related bromo-carbonyl compound, followed by reduction. Below are detailed protocols for this synthetic route.

Protocol 1: Suzuki-Miyaura Coupling of (3-Bromophenyl)(4-methoxyphenyl)methanone

This protocol outlines the synthesis of a biaryl ketone, which can then be reduced to the desired biaryl methanol.

Materials:

  • (3-Bromophenyl)(4-methoxyphenyl)methanone

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a phosphine ligand)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvents (e.g., 1,4-Dioxane/water, Toluene/Ethanol/water)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (3-Bromophenyl)(4-methoxyphenyl)methanone (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).[1]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Add the palladium catalyst (typically 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.

Protocol 2: Reduction of Biaryl Ketone to Biaryl Methanol

Materials:

  • Biaryl ketone (from Protocol 1)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄))

  • Solvent (e.g., Methanol, Ethanol)

  • Beakers

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the biaryl ketone in methanol.[2]

  • Reduction: While stirring, add a solution of sodium borohydride in water dropwise to the mixture.[2]

  • Reaction: Stir the reaction mixture at room temperature.

  • Quenching: After the reaction is complete, pour the mixture into a beaker containing cold water and concentrated HCl.[2]

  • Isolation: Filter the resulting precipitate using vacuum filtration to yield the crude biaryl methanol.[2]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., hexanes/methanol) to obtain the purified biaryl methanol.[2]

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides similar to this compound. These serve as a starting point for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Bromide (3-Bromophenyl)(4-methoxyphenyl)methanone (1.0 eq)
Boronic Acid Arylboronic Acid (1.2 eq)
Catalyst Pd(PPh₃)₄ (3 mol%)
Base K₃PO₄ (2.0 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 80-100 °C
Reaction Time 4-12 hours

Table 2: Expected Yields for Suzuki Coupling of a Model Aryl Bromide

Arylboronic AcidProductExpected Yield (%)
Phenylboronic acid(3-Phenylphenyl)(4-methoxyphenyl)methanone85-95
4-Methylphenylboronic acid(4-Methoxyphenyl)(3-(p-tolyl))methanone88-96
4-Methoxyphenylboronic acid(4-Methoxyphenyl)(3-(4-methoxyphenyl)phenyl)methanone90-98
3-Chlorophenylboronic acid(3-(3-Chlorophenyl)phenyl)(4-methoxyphenyl)methanone80-90

Note: Yields are based on analogous reactions and may vary depending on the specific substrates and optimized conditions.

Visualizations

Experimental Workflow for Biaryl Methanol Synthesis

The following diagram illustrates the two-step experimental workflow for the synthesis of biaryl methanols starting from an aryl bromide with a carbonyl group.

G cluster_workflow Workflow for Biaryl Methanol Synthesis start Start: (3-Bromophenyl)(4-methoxyphenyl)methanone + Arylboronic Acid suzuki Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent - Heat start->suzuki workup1 Work-up & Purification suzuki->workup1 intermediate Intermediate: Biaryl Ketone workup1->intermediate reduction Reduction - NaBH4 - Methanol intermediate->reduction workup2 Work-up & Purification reduction->workup2 end Final Product: Biaryl Methanol workup2->end

Caption: A two-step workflow for biaryl methanol synthesis.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oa Oxidative Addition pd0->oa Ar-X pd2_halide Ar-Pd(II)Ln-X oa->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OR)2 Base pd2_aryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound serves as a promising precursor for the synthesis of a variety of biaryl compounds. The Suzuki-Miyaura cross-coupling reaction, following a two-step sequence involving an initial coupling of the corresponding ketone followed by reduction, provides a reliable and high-yielding pathway to the desired biaryl methanols. The protocols and data presented herein offer a solid foundation for researchers to develop and optimize the synthesis of novel biaryl structures for applications in drug discovery and materials science. Further investigation into the direct, one-step Suzuki coupling of this compound, potentially involving in-situ protection of the alcohol or the use of specialized catalyst systems, could further enhance the synthetic utility of this versatile building block.

References

Application Notes and Protocols: (3-Bromo-4-methoxyphenyl)methanol as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (3-bromo-4-methoxyphenyl)methanol as a versatile starting material for the synthesis of a variety of heterocyclic compounds. Due to the inherent reactivity of the brominated aromatic ring and the adaptable nature of the benzylic alcohol, this precursor can be readily transformed into key intermediates for the construction of medicinally relevant scaffolds such as quinolines and benzofurans. This document outlines a two-step synthetic strategy, beginning with the oxidation of the alcohol to the corresponding aldehyde, followed by its application in established heterocyclic synthesis methodologies.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] The strategic incorporation of substituents on these ring systems is crucial for modulating their pharmacological properties. This compound offers a unique combination of a methoxy group, which can influence electronic properties and metabolic stability, and a bromine atom, which serves as a handle for further functionalization through cross-coupling reactions or as a key element in cyclization strategies.

This document details the initial oxidation of this compound to 3-bromo-4-methoxybenzaldehyde, a more versatile precursor for heterocyclic synthesis. Subsequently, detailed protocols for the synthesis of a substituted quinoline via the Doebner-von Miller reaction and a benzofuran derivative through a palladium-catalyzed intramolecular cyclization are provided.

Synthetic Strategy Overview

The primary synthetic route involves a two-stage process. The first stage is the oxidation of the benzylic alcohol to an aldehyde. This transformation is critical as the aldehyde functionality is a common starting point for many named reactions that form heterocyclic rings. Two common and effective oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation and Dess-Martin Periodinane (DMP) oxidation.[2][3][4] The second stage utilizes the resulting 3-bromo-4-methoxybenzaldehyde in well-established cyclization reactions to generate the desired heterocyclic cores.

G start This compound aldehyde 3-Bromo-4-methoxybenzaldehyde start->aldehyde Oxidation (PCC or DMP) quinoline Substituted Quinoline aldehyde->quinoline Doebner-von Miller Reaction benzofuran Substituted Benzofuran aldehyde->benzofuran Multi-step Synthesis G reagents 3-Bromo-4-methoxybenzaldehyde + Aniline + α,β-Unsaturated Carbonyl Precursor cyclization Acid-catalyzed Cyclization reagents->cyclization Doebner-von Miller Reaction quinoline 6-Bromo-7-methoxy-2-substituted-quinoline cyclization->quinoline bio_activity Potential Anticancer Activity (e.g., Topoisomerase I Inhibition) quinoline->bio_activity G aldehyde 3-Bromo-4-methoxybenzaldehyde phenol 2-Bromo-4-formyl-5-methoxyphenol aldehyde->phenol Demethylation/ Ortho-hydroxylation (Multi-step) alkyne Arylacetylene coupling Sonogashira Coupling alkyne->coupling phenol->coupling Pd/Cu catalyst cyclization Intramolecular Cyclization coupling->cyclization Base benzofuran Substituted Benzofuran cyclization->benzofuran bio_activity Potential Antimicrobial/Anticancer Activity benzofuran->bio_activity

References

Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-4-methoxyphenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds, particularly in the development of kinase inhibitors for targeted cancer therapy. Its substituted phenyl ring provides a versatile scaffold for medicinal chemists to elaborate upon, enabling the synthesis of complex molecules with specific biological activities. This document provides detailed protocols for the scale-up synthesis of this compound, focusing on two primary, scalable routes: the reduction of 3-bromo-4-methoxybenzaldehyde and the reduction of 3-bromo-4-methoxybenzoic acid. Additionally, it outlines the role of this intermediate in the synthesis of bioactive molecules and provides guidance on large-scale purification.

Data Presentation

Table 1: Summary of Synthetic Routes for this compound
RouteStarting MaterialReducing AgentSolventTypical ScaleYield (%)Purity (HPLC)Key Considerations
13-Bromo-4-methoxybenzaldehydeSodium Borohydride (NaBH₄)Methanol (MeOH)10 g - 1 kg90-98%>98%Cost-effective, mild conditions, straightforward work-up.
23-Bromo-4-methoxybenzoic acidBorane-THF complex (BH₃·THF)Tetrahydrofuran (THF)10 g - 500 g85-95%>97%Suitable for acid reduction, requires careful handling of borane reagents.
Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number 38493-59-3
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to off-white solid
Melting Point 72-75 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, dichloromethane. Sparingly soluble in water.

Mandatory Visualizations

Diagram 1: General Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Starting Material (Aldehyde or Carboxylic Acid) Reaction Reduction Reaction (e.g., NaBH₄ or BH₃·THF) Start->Reaction Reagents, Solvent Quenching Reaction Quenching Reaction->Quenching Workup Aqueous Work-up (Extraction) Quenching->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Recrystallization or Chromatography) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

Diagram 2: Role as a Kinase Inhibitor Building Block

Kinase_Inhibitor_Synthesis cluster_intermediate Key Intermediate cluster_synthesis Multi-step Synthesis cluster_target Biological Target BMMPM This compound C₈H₉BrO₂ Derivatization Functional Group Transformation BMMPM->Derivatization Starting Material Coupling Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Derivatization->Coupling Final_Inhibitor Complex Kinase Inhibitor Coupling->Final_Inhibitor Kinase Protein Kinase (e.g., Bcr-Abl, EGFR) Final_Inhibitor->Kinase Inhibition of Signaling Pathway

Caption: this compound as a key intermediate in the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Scale-up Synthesis of this compound via Reduction of 3-Bromo-4-methoxybenzaldehyde

This protocol describes the kilogram-scale synthesis using sodium borohydride, a cost-effective and safe reducing agent for large-scale operations.

Materials and Equipment:

  • 3-Bromo-4-methoxybenzaldehyde (1.00 kg, 4.65 mol)

  • Sodium borohydride (NaBH₄) (88.0 g, 2.32 mol)

  • Methanol (MeOH) (10 L)

  • 2M Hydrochloric acid (HCl) (approx. 5 L)

  • Ethyl acetate (EtOAc) (20 L)

  • Saturated sodium bicarbonate solution (NaHCO₃) (5 L)

  • Brine (saturated NaCl solution) (5 L)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 20 L reaction vessel with mechanical stirring, temperature control, and an addition funnel

  • Large-scale rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 20 L reaction vessel, dissolve 3-Bromo-4-methoxybenzaldehyde (1.00 kg) in methanol (8 L) with mechanical stirring. Cool the solution to 0-5 °C using an ice bath.

  • Reduction: In a separate container, carefully dissolve sodium borohydride (88.0 g) in methanol (2 L). Slowly add the NaBH₄ solution to the cooled aldehyde solution via an addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of 2M HCl. Add the acid until the pH of the mixture is approximately 6-7. Be cautious as hydrogen gas will be evolved. Ensure adequate ventilation.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the methanol.

  • Work-up: To the remaining aqueous residue, add ethyl acetate (10 L) and transfer to a large separatory funnel.

  • Extraction: Wash the organic layer sequentially with water (2 x 5 L), saturated sodium bicarbonate solution (1 x 5 L), and brine (1 x 5 L).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethyl acetate/heptane to afford pure this compound as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Expected Yield: 90-98%. Expected Purity (HPLC): >98%.

Protocol 2: Scale-up Synthesis of this compound via Reduction of 3-Bromo-4-methoxybenzoic Acid

This protocol is suitable for instances where the corresponding carboxylic acid is the more readily available starting material. It utilizes a borane-tetrahydrofuran complex, which requires specific handling precautions.

Materials and Equipment:

  • 3-Bromo-4-methoxybenzoic acid (500 g, 2.16 mol)

  • Borane-tetrahydrofuran complex (1 M solution in THF) (4.32 L, 4.32 mol)

  • Tetrahydrofuran (THF), anhydrous (5 L)

  • Methanol (MeOH) (2 L)

  • Saturated sodium bicarbonate solution (NaHCO₃) (5 L)

  • Ethyl acetate (EtOAc) (10 L)

  • Brine (saturated NaCl solution) (5 L)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 20 L reaction vessel with mechanical stirring, temperature control, an addition funnel, and a nitrogen inlet

  • Large-scale rotary evaporator

  • Filtration apparatus

Safety Precautions: Borane-THF is a reactive and flammable reagent. All operations should be conducted under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn.

Procedure:

  • Reaction Setup: To a flame-dried 20 L reaction vessel under a nitrogen atmosphere, add 3-Bromo-4-methoxybenzoic acid (500 g). Add anhydrous THF (5 L) and stir to dissolve. Cool the solution to 0-5 °C.

  • Reduction: Slowly add the borane-THF complex solution (4.32 L) to the cooled carboxylic acid solution via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen evolution will occur.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure.

  • Work-up: Dilute the residue with ethyl acetate (10 L) and wash with saturated sodium bicarbonate solution (3 x 2 L) and brine (1 x 5 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentration and Purification: Concentrate the filtrate to obtain the crude product. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.

Expected Yield: 85-95%. Expected Purity (HPLC): >97%.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3-Bromo-4-methoxyphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common commercially available starting material is 3-Bromo-4-methoxybenzaldehyde.[1][2][3] Alternative precursors that can be converted to the target molecule include 3-Bromo-4-methoxybenzoic acid and methyl 3-bromo-4-methoxybenzoate.

Q2: Which synthetic route generally provides the highest yield?

A2: Based on reported data, reduction of the corresponding ester, methyl 3-bromo-4-methoxybenzoate, with diisobutylaluminum hydride (DIBAL-H) can achieve a yield as high as 98%.[4] Another high-yielding method is the reduction of 3-bromo-4-methylbenzoic acid using a borane-tetrahydrofuran (THF) complex, which has been reported to yield 99% for a similar compound.[5] The more common reduction of 3-bromo-4-methoxybenzaldehyde with sodium borohydride (NaBH₄) typically provides a more moderate yield of around 49.6%.[5]

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: For the reduction of 3-bromo-4-methoxybenzaldehyde with NaBH₄, critical parameters include maintaining a low temperature (0 °C) during the addition of the reducing agent to control the reaction rate and prevent side reactions.[5] For Grignard-based syntheses, strict anhydrous (dry) conditions for all glassware and solvents are paramount to prevent quenching of the highly reactive Grignard reagent.[6][7]

Q4: How can I purify the final product, this compound?

A4: The most common purification method is column chromatography on silica gel.[4][5] A typical eluent system is a mixture of hexane and ethyl acetate.[4] Distillation under reduced pressure is another effective method for purification, particularly if the product is a liquid at room temperature.[5]

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 3-Bromo-4-methoxybenzaldehyde with NaBH₄
Potential Cause Troubleshooting Suggestion
Incomplete Reaction - Ensure the NaBH₄ is fresh and has been stored in a desiccator. - Extend the reaction time at room temperature after the initial addition at 0 °C.[5] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Side Reactions - Maintain the temperature at 0 °C during the portion-wise addition of NaBH₄ to minimize side reactions.[5] - Use methanol as the solvent, as it is commonly cited for this reduction.[5]
Product Loss During Work-up - Ensure complete quenching of excess NaBH₄ with careful addition of water or dilute acid. - Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize product recovery.[5] - Thoroughly dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.[5]
Purity of Starting Material - Verify the purity of the 3-Bromo-4-methoxybenzaldehyde starting material by melting point or spectroscopic methods. Impurities can interfere with the reaction.
Problem 2: Difficulty Initiating a Grignard Reaction for an Alternative Synthesis
Potential Cause Troubleshooting Suggestion
Inactive Magnesium Surface - The magnesium turnings may have an oxide layer preventing the reaction.[7] Activate the magnesium by gently crushing it with a dry glass rod, adding a small crystal of iodine (the color will disappear upon activation), or a few drops of 1,2-dibromoethane.[7][8]
Wet Glassware or Solvents - Grignard reagents are extremely sensitive to moisture.[6][7] All glassware must be rigorously dried, for example, by flame-drying under an inert atmosphere (nitrogen or argon) and cooled before use.[8] - Use anhydrous solvents, such as dry diethyl ether or THF.[6][9]
Impure Alkyl/Aryl Halide - The presence of water or alcohol impurities in the starting halide will quench the Grignard reagent as it forms.[7] Purify the halide by distillation if necessary.
Low Temperature - While the reaction is exothermic, gentle warming with a heat gun or a warm water bath may be required to initiate it.[7]
Problem 3: Formation of Significant Byproducts
Potential Cause Troubleshooting Suggestion
Wurtz Coupling in Grignard Reactions - This is a common side reaction where two molecules of the halide couple.[10] To minimize this, use dilute solutions of the halide and add it slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[7]
Over-reduction or Incomplete Reduction - In hydride reductions, the stoichiometry of the reducing agent is crucial. Use the appropriate molar equivalents of the reducing agent. - For reductions of esters with strong reducing agents like LiAlH₄, over-reduction to the alcohol is expected. If the aldehyde is the desired product, a less reactive hydride like DIBAL-H at low temperatures is preferred.[4]

Quantitative Data Summary

Starting Material Reagents Solvent Yield (%) Reference
3-Bromo-4-methoxybenzaldehydeSodium borohydride (NaBH₄)Methanol49.6[5]
3-Bromo-4-methylbenzoic acidBorane-THF complexTHF99 (for a similar compound)[5]
Methyl 3-bromo-4-methoxybenzoateDiisobutylaluminum hydride (DIBAL-H)THF98[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 3-Bromo-4-methoxybenzaldehyde
  • Preparation: To a stirred solution of 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol) in dry methanol (60 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.[5]

  • Reaction: Add sodium borohydride (NaBH₄) (2.3 g, 60.8 mmol) portion-wise to the cooled solution, ensuring the temperature remains at 0 °C.[5]

  • Stirring: After the addition is complete, allow the resulting solution to warm to room temperature and continue stirring for 2 hours.[5]

  • Quenching: Carefully quench the reaction by adding ice water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).[5]

  • Washing: Combine the organic layers and wash with water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final product.[5]

Protocol 2: Synthesis via Reduction of Methyl 3-bromo-4-methoxybenzoate with DIBAL-H
  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve methyl 3-bromo-4-methoxybenzoate (2.00 g, 8.16 mmol) in anhydrous tetrahydrofuran (THF, 20 mL).[4]

  • Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diisobutylaluminum hydride (DIBAL-H, 1.00 M in hexane, 20.4 mL).[4]

  • Stirring: Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and continue stirring for another 30 minutes.[4]

  • Quenching: Cool the reaction back to -78 °C and quench by the dropwise addition of methanol (10 mL), followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) (16 mL) and ethyl acetate (20 mL).[4]

  • Extraction and Purification: Allow the mixture to warm to room temperature and stir for 2 hours. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the final product.[4]

Visualizations

Synthesis_Pathway cluster_reduction Reduction Pathways Aldehyde 3-Bromo-4-methoxy- benzaldehyde Product (3-Bromo-4-methoxy- phenyl)methanol Aldehyde->Product NaBH4, MeOH Ester Methyl 3-bromo-4- methoxybenzoate Ester->Product DIBAL-H, THF Carboxylic_Acid 3-Bromo-4-methoxy- benzoic acid Carboxylic_Acid->Product Borane-THF

Caption: Common synthetic routes to this compound.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Reagents Check Purity and Activity of Reagents Start->Check_Reagents Step 1 Check_Conditions Verify Reaction Conditions (T, time) Check_Reagents->Check_Conditions Reagents OK Check_Setup Ensure Anhydrous Setup (if applicable) Check_Conditions->Check_Setup Conditions OK Optimize_Workup Optimize Work-up and Purification Check_Setup->Optimize_Workup Setup OK Success Improved Yield Optimize_Workup->Success Yield Improves Failure Consult Further Literature Optimize_Workup->Failure No Improvement

References

Purification of crude (3-Bromo-4-methoxyphenyl)methanol by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (3-Bromo-4-methoxyphenyl)methanol by recrystallization and column chromatography.

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by boiling off some solvent and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass stirring rod at the meniscus.- Add a seed crystal of pure this compound.
"Oiling out" (formation of a liquid instead of crystals) - The melting point of the compound (59-63 °C) is lower than the temperature at which the solution becomes saturated.- The solution is cooling too rapidly.- High concentration of impurities.- Reheat the solution until the oil redissolves and add a small amount of the "good" solvent (the one in which the compound is more soluble) to lower the saturation temperature.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Consider purification by chromatography first to remove significant impurities.
Low crystal yield - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Incomplete crystallization.- Use the minimum amount of hot solvent required for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.- Concentrate the mother liquor to obtain a second crop of crystals.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration. Note: Use charcoal sparingly as it can adsorb the desired product.
Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Compound does not elute from the column - The mobile phase is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Poor separation of the compound from impurities - The chosen solvent system has poor selectivity.- The column was not packed properly (channeling).- The column was overloaded with crude material.- Perform small-scale TLC with various solvent systems to find an optimal eluent for separation.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Streaking or tailing of the compound band - The compound is interacting strongly with the acidic silica gel.- The compound is not very soluble in the eluent.- Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to reduce interactions with silica gel.- Choose a solvent system in which the compound is more soluble.
Cracks or bubbles in the silica bed - The column has run dry.- Heat generated from the solvent wetting the silica.- Always keep the silica gel covered with the mobile phase.- Allow the packed column to equilibrate and cool before loading the sample.

Frequently Asked Questions (FAQs)

Q1: What is the best method to purify crude this compound?

A1: Both recrystallization and column chromatography are effective methods. Column chromatography can provide very high purity, often over 98%[1]. Recrystallization is a simpler technique that can be effective if the impurities have significantly different solubility profiles from the desired compound. The choice depends on the level of purity required and the nature of the impurities.

Q2: What is a good solvent system for the column chromatography of this compound?

A2: A common and effective eluent system is a mixture of hexane and ethyl acetate. A ratio of 2:1 (hexane:ethyl acetate) has been shown to be successful[1]. It is always recommended to first determine the optimal solvent system by thin-layer chromatography (TLC).

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: While a specific solvent for this compound is not widely published, a good starting point for substituted benzyl alcohols is a mixed solvent system. A polar solvent in which the compound is soluble when hot, paired with a non-polar solvent in which it is insoluble, is often effective. Examples include ethanol/water, methanol/water, or ethyl acetate/hexane[2][3]. Given the compound's structure, a mixture of a short-chain alcohol and water or an ester and a hydrocarbon are excellent candidates.

Q4: My purified this compound has a lower melting point than the literature value of 59-63 °C. What does this indicate?

A4: A lower and broader melting point range is a common indicator of the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification may be necessary.

Q5: How can I assess the purity of my this compound after purification?

A5: Purity can be assessed using several analytical techniques. Thin-layer chromatography (TLC) can provide a qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used[4]. Comparing the NMR spectrum of the purified sample to a reference spectrum can confirm the structure and identify any remaining impurities.

Data Presentation

The following table summarizes representative quantitative data for the purification of crude this compound.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)YieldMelting Point (°C)
Recrystallization ~90%>98%75-85%60-62
Column Chromatography ~90%>99%~98%[1]61-63

Experimental Protocols

Recrystallization Protocol (General Method)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water). A suitable solvent will dissolve the compound when hot but not when cold. A mixed solvent system (e.g., ethanol/water) is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethanol) dropwise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, add the "poor" solvent (e.g., water) dropwise to the hot filtrate until a faint cloudiness persists. Add a few more drops of the "good" solvent to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent. Allow the crystals to dry completely.

Column Chromatography Protocol
  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various ratios of hexane and ethyl acetate. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a white to off-white solid[1].

Visualizations

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Filtration (Optional) cluster_2 Crystallization cluster_3 Isolation crude Crude Solid dissolve Dissolve in minimum hot solvent crude->dissolve hot_filtration Hot Gravity Filtration dissolve->hot_filtration cool Slow Cooling & Ice Bath hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Chromatography_Workflow cluster_0 Preparation cluster_1 Elution cluster_2 Analysis cluster_3 Isolation pack_column Pack Silica Gel Column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotovap) combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Bromination of 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the bromination of 4-methoxybenzyl alcohol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of 4-methoxybenzyl alcohol?

A1: The primary side reactions include:

  • Oxidation: The benzylic alcohol can be oxidized to form 4-methoxybenzaldehyde and subsequently 4-methoxybenzoic acid.

  • Etherification: Formation of bis(4-methoxybenzyl) ether is a common byproduct, particularly when using strong acids like HBr.[1][2] This occurs through the reaction of the starting material with the newly formed 4-methoxybenzyl bromide.

  • Polymerization: The product, 4-methoxybenzyl bromide, is known to be unstable and can undergo polymerization, leading to a decrease in yield and purification challenges.

  • Ring Bromination: Electrophilic aromatic substitution on the electron-rich benzene ring can occur, leading to brominated impurities. The methoxy group is an ortho-, para-director, and since the para position is occupied, bromination is likely to occur at the ortho position relative to the methoxy group.

Q2: Which brominating agent is most suitable for the synthesis of 4-methoxybenzyl bromide?

A2: The choice of brominating agent depends on the desired scale, available equipment, and tolerance for certain byproducts.

  • Hydrogen Bromide (HBr): This is a common and cost-effective reagent. However, it is highly corrosive and can promote the formation of bis(4-methoxybenzyl) ether as a side product.[1][3]

  • Phosphorus Tribromide (PBr₃): PBr₃ is an effective reagent for converting primary alcohols to alkyl bromides. The reaction generally proceeds via an Sₙ2 mechanism.[4]

  • Carbon Tetrabromide and Triphenylphosphine (Appel Reaction): This method is performed under mild conditions and is suitable for sensitive substrates. A major drawback is the formation of triphenylphosphine oxide as a byproduct, which can complicate purification. The yield for this reaction with 4-methoxybenzyl alcohol has been reported to be around 47%.[5]

Q3: How can I minimize the formation of the bis(4-methoxybenzyl) ether byproduct?

A3: To minimize ether formation, it is crucial to control the reaction conditions, especially when using HBr. Using a non-alcoholic solvent and maintaining a low temperature can reduce the rate of the competing etherification reaction. Additionally, ensuring a slight excess of the brominating agent can help to quickly convert the starting alcohol, reducing its availability to react with the product. One study suggests that direct etherification can be favored under certain catalytic conditions, highlighting the need for careful control to avoid this side reaction.[6]

Q4: What are the best practices for storing 4-methoxybenzyl bromide to prevent polymerization?

A4: 4-Methoxybenzyl bromide is sensitive to heat, light, and moisture. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended. Avoid contact with incompatible materials such as strong oxidizing agents.[7][8]

Troubleshooting Guides

Problem 1: Low Yield of 4-Methoxybenzyl Bromide
Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- Ensure the reaction is stirred efficiently to promote mixing of reagents.- Check the purity and reactivity of the starting materials and reagents.
Side Reactions - Ether Formation: Lower the reaction temperature and use a non-polar, aprotic solvent.- Oxidation: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.- Polymerization: Work up the reaction mixture promptly upon completion and avoid excessive heating during solvent removal.
Product Loss During Workup - 4-Methoxybenzyl bromide can be sensitive to aqueous bases. Use a mild aqueous wash (e.g., cold saturated sodium bicarbonate) if necessary, and perform it quickly.- Minimize the time the product is exposed to high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature and moderate vacuum.
Problem 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting and Prevention
4-Methoxybenzaldehyde - Characterized by a distinct aldehyde peak in ¹H NMR (around 9.8 ppm) and a carbonyl stretch in IR (around 1700 cm⁻¹). Can also be identified by GC-MS.- Avoid exposure of the reaction mixture to air, especially at elevated temperatures.- Use of an inert atmosphere is highly recommended.- Ensure the brominating agent is not contaminated with oxidizing species.
Bis(4-methoxybenzyl) ether - Can be identified by ¹H and ¹³C NMR spectroscopy, and GC-MS. The ether linkage will show characteristic signals.- Minimize the reaction time and temperature when using HBr.- Use of PBr₃ or the Appel reaction may be preferable to reduce this side product.- Maintain a slight excess of the brominating agent.
Unreacted 4-Methoxybenzyl Alcohol - Identified by its characteristic -OH peak in the IR spectrum and the presence of its signals in the ¹H NMR spectrum.- Ensure the stoichiometry of the brominating agent is correct (a slight excess may be beneficial).- Increase the reaction time or temperature cautiously, while monitoring for the formation of other byproducts.
Triphenylphosphine Oxide (from Appel Reaction) - A high-melting solid that can often be seen precipitating from the reaction mixture. Can be identified by its characteristic signals in ³¹P NMR.- Can be removed by crystallization or column chromatography. In some cases, precipitation from a non-polar solvent like hexane or a mixture of ether and hexane can be effective.
Ring-Brominated Byproducts - Can be detected by GC-MS and NMR. The aromatic region of the ¹H NMR spectrum will show a different splitting pattern compared to the desired product.- Use milder brominating conditions and avoid a large excess of the brominating agent.- The use of catalysts can sometimes improve the selectivity of benzylic bromination over ring bromination.[9]

Experimental Protocols

Bromination using Hydrogen Bromide (HBr)

A procedure for the synthesis of 4-methoxybenzyl bromide from p-methoxybenzyl alcohol using HBr gas has been described.[3]

  • Setup: In a three-necked round-bottom flask equipped with a condenser, place 20g of p-methoxybenzyl alcohol and 100ml of benzene.

  • Reaction: Stir the mixture and heat it in a water bath. Introduce HBr gas rapidly until the solution changes from turbid to transparent.

  • Heating: Heat the solution to 58°C and maintain the reaction for approximately 30 minutes.

  • Workup: Wash the organic phase with water (4 x 300ml) and dry it with anhydrous MgSO₄.

  • Isolation: Remove the benzene by rotary evaporation to obtain 4-methoxybenzyl bromide as a yellowish oil. The reported yield for this method is 71.4%.[3]

Bromination using the Appel Reaction (CBr₄/PPh₃)

A method for the synthesis of 4-methoxybenzyl bromide using carbon tetrabromide and triphenylphosphine has been reported with a yield of 47%.[5]

  • Setup: Dissolve 3.0 g (0.0217 mol) of p-methoxybenzyl alcohol in 50 ml of ether in a suitable flask.

  • Reagent Addition: Add 14.4 g (0.0433 mol) of carbon tetrabromide to the solution. While cooling the mixture with an ice bath, add 11.4 g (0.0433 mol) of triphenylphosphine.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Purification: After removing the solvent, filter the residue over a short silica gel column using an ether/hexane (1:1) mixture as the eluent.

  • Isolation: Subject the filtrate to bulb-tube distillation to obtain 2.05 g (47%) of 4-methoxybenzyl bromide as a colorless oil.[5]

Data Presentation

Table 1: Comparison of Common Bromination Methods for 4-Methoxybenzyl Alcohol

Method Reagents Typical Yield Key Byproducts Reference
HBr GasHBr, Benzene71.4%Bis(4-methoxybenzyl) ether[3]
Appel ReactionCBr₄, PPh₃, Ether47%Triphenylphosphine oxide[5]
HBr (aqueous)48% HBrNot specified for 4-methoxybenzyl alcohol, but a general method for benzylic alcohols.Bis(4-methoxybenzyl) ether[10]

Mandatory Visualization

Bromination_Workflow Experimental Workflow for Bromination of 4-Methoxybenzyl Alcohol cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product & Analysis 4-Methoxybenzyl Alcohol 4-Methoxybenzyl Alcohol Reaction Mixture Reaction Mixture 4-Methoxybenzyl Alcohol->Reaction Mixture Brominating Agent Brominating Agent Brominating Agent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Solvent Removal->Purification (Chromatography/Distillation) 4-Methoxybenzyl Bromide 4-Methoxybenzyl Bromide Purification (Chromatography/Distillation)->4-Methoxybenzyl Bromide Characterization (NMR, GC-MS, IR) Characterization (NMR, GC-MS, IR) 4-Methoxybenzyl Bromide->Characterization (NMR, GC-MS, IR)

Caption: A generalized experimental workflow for the synthesis of 4-methoxybenzyl bromide.

Side_Reactions Side Reactions in the Bromination of 4-Methoxybenzyl Alcohol cluster_products Reaction Products 4-Methoxybenzyl_Alcohol 4-Methoxybenzyl Alcohol Desired_Product 4-Methoxybenzyl Bromide 4-Methoxybenzyl_Alcohol->Desired_Product Bromination Oxidation_Product 4-Methoxybenzaldehyde 4-Methoxybenzyl_Alcohol->Oxidation_Product Oxidation Ether_Byproduct Bis(4-methoxybenzyl) ether 4-Methoxybenzyl_Alcohol->Ether_Byproduct Etherification with Product Ring_Bromination_Product Ring Brominated Byproduct 4-Methoxybenzyl_Alcohol->Ring_Bromination_Product Electrophilic Aromatic Substitution Desired_Product->Ether_Byproduct Polymerization_Product Polymer Desired_Product->Polymerization_Product Polymerization

Caption: A diagram illustrating the main reaction and potential side reactions.

References

Technical Support Center: Optimizing Suzuki Coupling for (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of (3-Bromo-4-methoxyphenyl)methanol.

Troubleshooting Guide

Low yields and side reactions are common hurdles in Suzuki coupling. The following table outlines potential issues, their probable causes, and recommended solutions when working with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Palladium catalyst, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are prone to oxidation.[1]- Use fresh, high-purity catalyst and ligands stored under an inert atmosphere.[1] - Consider using a more active Pd(0) source or a pre-catalyst that readily forms the active species.[2]
2. Inefficient Oxidative Addition: The electron-donating methoxy group on the aryl bromide can slow down the oxidative addition step.[2]- Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition.[3] - Increase the reaction temperature, but monitor for decomposition.[2]
3. Poor Reagent/Solvent Quality: Presence of oxygen or moisture can deactivate the catalyst. Impurities in reagents can interfere with the reaction.[1][2]- Use anhydrous and thoroughly degassed solvents.[1] - Ensure the purity of the aryl bromide, boronic acid/ester, and base.[2]
4. Inappropriate Base: The base may not be strong or soluble enough to activate the boronic acid for transmetalation.[2]- Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] The choice can be solvent-dependent.[2]
Significant Side Reactions 1. Protodeboronation: The boronic acid/ester is replaced by a hydrogen atom, a common issue with some boronic acids.[1]- Use a milder base like K₃PO₄ or KF.[1] - Minimize water in the reaction by using anhydrous conditions.[1] - Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[1]
2. Homocoupling of Boronic Acid: Self-coupling of the boronic acid is often promoted by oxygen or excess Pd(II) species.[3]- Ensure the reaction is thoroughly degassed.[3] - Use a Pd(0) source or an efficient pre-catalyst system to minimize initial Pd(II) concentration.[2][3]
3. Dehalogenation of Aryl Bromide: The bromo group is replaced by a hydrogen atom.- This can be influenced by the choice of ligand, base, and solvent, as well as high temperatures.[5][6] Optimization of these parameters is key.
Starting Material Remains 1. Insufficient Reaction Time/Temperature: The reaction may not have reached completion.- Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[2][7] - Gradually increase the temperature if the reaction is sluggish.[4]
2. Catalyst Inhibition: The hydroxymethyl group or other functionalities might coordinate to the palladium center, inhibiting catalysis.- While generally tolerated, if inhibition is suspected, consider using a ligand that sterically shields the metal center. The use of a protecting group for the alcohol is a potential but less ideal solution.[8]

Frequently Asked Questions (FAQs)

Q1: Is a protecting group required for the hydroxymethyl group in this compound during Suzuki coupling?

A1: Generally, a protecting group for a benzylic alcohol is not necessary for Suzuki-Miyaura coupling reactions.[3] The reaction conditions are typically mild enough to tolerate unprotected alcohols. However, if you observe significant side reactions or catalyst inhibition that you suspect is related to the free hydroxyl group, a protecting group strategy could be considered.[8]

Q2: What are the best catalyst and ligand combinations for coupling an electron-rich aryl bromide like this compound?

A2: For electron-rich aryl bromides, where oxidative addition can be the rate-limiting step, highly active catalyst systems are recommended.[2] Consider using palladium catalysts with bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands can promote the challenging oxidative addition step.[3]

Q3: How do I choose the optimal base and solvent for this reaction?

A3: The choice of base and solvent is often interconnected and substrate-dependent.[2] For polar aprotic solvents like DMF or dioxane, weaker bases such as K₂CO₃ or K₃PO₄ are often effective.[2][4] A common solvent system is a mixture of an organic solvent like dioxane or THF with water.[1][7] However, if protodeboronation is an issue, minimizing water content is advisable.[1] Screening a few different base and solvent combinations is a standard optimization step.

Q4: I am observing the formation of a biphenyl byproduct from my boronic acid. How can I minimize this?

A4: The formation of a biaryl byproduct from the boronic acid is known as homocoupling. This side reaction is often caused by the presence of oxygen or an excess of Pd(II) catalyst at the beginning of the reaction.[3] To minimize homocoupling, ensure your reaction setup is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species can also be beneficial.[2][3]

Q5: My reaction appears to stall, with starting material remaining even after prolonged reaction times. What should I do?

A5: If the reaction stalls, first re-verify the quality and purity of all your reagents and ensure your reaction setup is free of oxygen and moisture.[1][2] If the issue persists, consider increasing the reaction temperature in increments, while monitoring for any decomposition of starting materials or products.[4] Alternatively, switching to a more active catalyst/ligand system, as mentioned in Q2, may be necessary to overcome a high activation barrier.[3]

Experimental Protocols

Below is a general protocol for the Suzuki-Miyaura coupling of this compound, which can be optimized for specific coupling partners.

General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, or THF).[7] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%)).[7]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2][7]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other inorganic salts.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Suzuki Coupling start Low Yield or Reaction Failure check_reagents Check Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Catalyst, Ligand, Temp, Time) start->check_conditions side_reactions Analyze for Side Reactions (Homocoupling, Protodeboronation, Dehalogenation) start->side_reactions optimize_base_solvent Screen Bases and Solvents (e.g., K3PO4, Cs2CO3 in Dioxane/Water) check_reagents->optimize_base_solvent optimize_catalyst Optimize Catalyst/Ligand System (e.g., Use Buchwald Ligands) check_conditions->optimize_catalyst optimize_temp_time Adjust Temperature and Time check_conditions->optimize_temp_time mitigate_side_reactions Implement Mitigation Strategies (e.g., Anhydrous Conditions, Pd(0) source) side_reactions->mitigate_side_reactions success Successful Coupling optimize_catalyst->success optimize_base_solvent->success optimize_temp_time->success mitigate_side_reactions->success

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

Suzuki_Mechanism General Mechanism of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ Active Catalyst oxidative_addition Oxidative Addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition + Ar-X transmetalation Transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation + [Ar'-B(OR)₂(OH)]⁻ reductive_elimination Reductive Elimination Ar-Ar' transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product sub_aryl_halide Ar-X sub_boronic_acid Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts and optimizing conditions for cross-coupling reactions involving (3-Bromo-4-methoxyphenyl)methanol. The content is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reactions are most suitable for a functionalized aryl bromide like this compound?

A1: this compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This reaction is widely used due to its mild conditions and tolerance for various functional groups.[1][2]

  • Buchwald-Hartwig Amination: For forming C-N bonds with primary or secondary amines.[3][4][5]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes, typically using a palladium catalyst and sometimes a copper(I) co-catalyst.[6][7]

  • Heck Coupling: For forming C-C bonds by coupling with an alkene.[8][9][10]

Q2: What are the main challenges when using this specific substrate in cross-coupling reactions?

A2: The primary challenges arise from the substrate's electronic properties and the presence of the benzylic alcohol:

  • Electronic Effects: The methoxy (-OCH3) group is electron-donating, which makes the aryl bromide electron-rich. This can slow down the initial rate-determining oxidative addition step in the catalytic cycle.[11]

  • Benzylic Alcohol Group: While generally well-tolerated, the primary alcohol (-CH2OH) can present challenges under certain conditions. It may coordinate with the metal catalyst or undergo side reactions like oxidation or etherification if incompatible reagents or harsh conditions are used.[12][13]

Q3: Why are bulky, electron-rich phosphine ligands often recommended for this type of substrate?

A3: For electron-rich aryl bromides, bulky and electron-rich phosphine ligands are crucial for several reasons. Electron-donating ligands increase the electron density on the palladium center, which promotes the oxidative addition step that is often sluggish with these substrates.[14] The steric bulk of the ligand facilitates the final reductive elimination step and helps stabilize the active monoligated palladium species, preventing catalyst decomposition.[15][16]

Q4: Can the benzylic alcohol functional group interfere with the reaction?

A4: Under standard, optimized cross-coupling conditions, the benzylic alcohol is typically a spectator group and does not interfere. However, potential side reactions to be aware of, especially during troubleshooting, include:

  • Oxidation: If oxidizing agents are present or if reaction conditions are harsh.

  • Coordination: The oxygen atom could potentially coordinate to the palladium center, which might inhibit catalysis, although this is less common than with nitrogen-based functional groups.[15]

  • C-O Bond Cleavage: While specialized catalysts exist to intentionally cleave benzylic C-O bonds, this is not a typical pathway in standard Pd-catalyzed cross-couplings.[12][17]

Catalyst and Condition Selection Guides

The selection of the catalyst, ligand, base, and solvent is critical for a successful reaction. Below are recommendations for various coupling types, with data extrapolated from literature on similar substrates.

Suzuki-Miyaura Coupling

Ideal for forming biaryl structures. The choice of a modern, bulky phosphine ligand is often key to achieving high yields.

Pd SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100>90[18]
Pd₂(dba)₃XPhosK₃PO₄Dioxane100>90
Pd(PPh₃)₄(none)K₂CO₃Dioxane/H₂O100~85[1][19]
CataCXium A Pd G3(integrated)TMSOKTHF60-80>95[20][21]
Buchwald-Hartwig Amination

Used to couple the aryl bromide with a wide range of amines. The base is critical and often a strong, non-nucleophilic alkoxide is required.

Pd SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Pd₂(dba)₃BrettPhosNaOtBuToluene80-110>95[22]
Pd(OAc)₂XantPhosCs₂CO₃Dioxane100>90[22]
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH100>90[22]
Sonogashira Coupling

Connects the aryl bromide to a terminal alkyne. Copper-free conditions are often preferred to prevent alkyne homocoupling.

Pd SourceLigandCo-catalystBaseSolventTemp (°C)Typical Yield (%)
PdCl₂(PPh₃)₂(none)CuIEt₃NTHF25-60>85
Pd(OAc)₂SPhos(none)TBAFTHF60>90[23]
PdCl₂(CH₃CN)₂cBRIDP(none)Et₃NH₂O/PTS25>90[24][25]
Heck Coupling

Reacts the aryl bromide with an alkene, such as an acrylate or styrene. A polar aprotic solvent is typically used.

Pd SourceLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF or NMP100-120>80[8]
Pd₂(dba)₃PPh₃NaOAcDMA120>80[8][10]
Pd(OAc)₂NHC LigandK₂CO₃DMF/H₂O80>90[26]

Detailed Experimental Protocol

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid and can be adapted for other reactions.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium source (e.g., Pd(OAc)₂, 1-3 mol%)

  • Ligand (e.g., SPhos, 2-6 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane or Toluene/Water mixture)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[1]

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source and the ligand in a small amount of the reaction solvent to form the active catalyst complex.

  • Solvent and Catalyst Addition: Add the degassed solvent to the main reaction flask via syringe, followed by the catalyst solution.

  • Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.[1]

Troubleshooting and Workflow Visualizations

Troubleshooting Decision Tree

If a reaction fails or gives low yield, this decision tree can help diagnose the underlying issue.

Troubleshooting start Low or No Product Yield q1 Starting Material Recovered? start->q1 q2 Significant Side Products Observed? q1->q2 Yes a1 Potential Cause: - Inactive Catalyst - Conditions too mild (Temp/Time) - Poor base/solvent choice - Reagent quality issue q1->a1 No q2->a1 No a2 Potential Cause: - Hydrodehalogenation (check base/solvent) - Homocoupling (check reagent purity/ratios) - Substrate Degradation (lower temp) - Catalyst Poisoning q2->a2 Yes

Caption: A decision tree to diagnose common issues in cross-coupling reactions.

Troubleshooting Guide

Problem: Low yield with significant starting material remaining.

  • Possible Cause: Inactive catalyst or insufficient reaction conditions. The electron-rich nature of the substrate may require a more active catalyst system.[11]

  • Solution:

    • Switch Ligand: Change to a more electron-rich and bulky ligand like SPhos, XPhos, or RuPhos.[18]

    • Increase Temperature: Cautiously increase the reaction temperature in 10 °C increments.

    • Change Base/Solvent: Ensure the base is strong enough and completely dry. For Suzuki couplings, K₃PO₄ is often more effective than K₂CO₃.

    • Check Reagents: Ensure the boronic acid (for Suzuki) or other coupling partner is pure and active. Alkylboronic acids, in particular, can be unstable.[11]

Problem: The reaction mixture turns black immediately, and no conversion is observed.

  • Possible Cause: Rapid decomposition of the Pd(0) catalyst to form inactive palladium black.

  • Solution:

    • Use a more robust ligand: Bulky phosphine ligands are designed to stabilize the Pd(0) species and prevent this decomposition.[16]

    • Use a pre-catalyst: Palladacycle pre-catalysts (like G3 or G4 types) are often more stable and less prone to immediate decomposition.[20]

    • Ensure inert conditions: Rigorously exclude oxygen from the reaction, as it can accelerate catalyst decomposition.

Problem: Significant formation of a hydrodehalogenated product (Ar-H instead of Ar-R).

  • Possible Cause: A competitive side reaction where the aryl halide is reduced. This can be promoted by certain bases, solvents (especially alcohols), or impurities.

  • Solution:

    • Change the Base: Switch from an alkoxide base to a carbonate or phosphate base (e.g., Cs₂CO₃ or K₃PO₄).

    • Solvent Purity: Ensure the solvent is anhydrous and free of impurities that could act as a hydride source.

    • Lower Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.

General Experimental Workflow

This diagram outlines the standard sequence of operations for a typical cross-coupling experiment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation prep_reactants 1. Weigh Reactants (Ar-Br, Coupling Partner, Base) setup 4. Assemble Under Inert Atmosphere prep_reactants->setup prep_catalyst 2. Prepare Catalyst (Pd Source + Ligand) prep_catalyst->setup prep_solvent 3. Degas Solvent run 5. Add Solvent & Catalyst, Heat and Stir prep_solvent->run setup->run monitor 6. Monitor Progress (TLC / LC-MS) run->monitor workup 7. Quench Reaction & Perform Workup monitor->workup purify 8. Purify via Column Chromatography workup->purify analyze 9. Characterize Product purify->analyze

Caption: Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Technical Support Center: Overcoming Challenges in Coupling Reactions with (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the low reactivity of (3-Bromo-4-methoxyphenyl)methanol in palladium-catalyzed cross-coupling reactions and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in Suzuki, Heck, and Sonogashira coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and steric factors. The methoxy group (-OCH₃) is strongly electron-donating, which increases the electron density on the aromatic ring. This makes the carbon-bromine bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.[1] Additionally, the substituents on the ring can create steric hindrance, impeding the approach of the palladium catalyst to the reaction center.[1]

Q2: What are the most common side reactions observed when coupling this compound?

A2: Common side reactions include:

  • Protodebromination: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-methoxyphenyl)methanol. This can be caused by sources of hydride in the reaction mixture.

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner to form a symmetrical biaryl or diyne. In Sonogashira reactions, this is often referred to as Glaser coupling and is promoted by the presence of oxygen and the copper co-catalyst.[2][3][4]

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, especially at elevated temperatures.[1]

Q3: Can I use (3-Chloro-4-methoxyphenyl)methanol instead of the bromo- anologue?

A3: While aryl chlorides are more cost-effective, they are significantly less reactive than aryl bromides due to the stronger carbon-chlorine bond.[5] Standard reaction conditions are often ineffective. To successfully couple aryl chlorides, more specialized and highly active catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, are required.[5][6]

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

If you are observing poor conversion of this compound in a Suzuki reaction, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Suzuki Coupling Yield

start Low/No Conversion catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If no improvement success Improved Yield catalyst->success Switch to bulky ligand reagents Check Reagent Quality conditions->reagents If still low conditions->success Increase temperature/ Change base/solvent side_reactions Investigate Side Reactions reagents->side_reactions If reagents are pure reagents->success Use fresh reagents side_reactions->success Problem identified

Caption: Troubleshooting workflow for low Suzuki coupling yields.

  • Evaluate the Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Switch to a more active catalyst system.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃), SPhos, or XPhos. These ligands promote the formation of a highly reactive monoligated palladium species.[7][8][9]

    • Palladium Precursor: Use a stable palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the chosen ligand.[10]

  • Optimize Reaction Conditions:

    • Temperature: Increase the reaction temperature, as electron-rich aryl bromides often require more energy to undergo oxidative addition.[11] Reactions can be heated up to 80-110 °C.[10][12]

    • Base: A stronger base may be necessary. Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[10][13]

    • Solvent: The choice of solvent can be critical. Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with a small amount of water, are commonly used.[10][13]

  • Check Reagent Quality:

    • Ensure the boronic acid is pure and not degraded. Protodeboronation is a common side reaction with electron-rich boronic acids.[1] Consider using the more stable pinacol ester derivative.

    • Use anhydrous and degassed solvents to prevent catalyst deactivation and unwanted side reactions.

Issue 2: Poor Yield in Heck Coupling

The Heck reaction with electron-rich aryl bromides can be sluggish. Here’s how to troubleshoot:

  • Catalyst and Ligand:

    • Similar to Suzuki coupling, bulky and electron-rich phosphine ligands are crucial for activating the C-Br bond. P(t-Bu)₃ and related ligands have shown success.[14]

    • Palladacycles and N-heterocyclic carbene (NHC) complexes can also be effective as they are often more stable at higher temperatures.[5]

  • Reaction Conditions:

    • Temperature: Heck reactions with unactivated aryl bromides often require high temperatures, typically in the range of 110-140 °C.[15]

    • Base: An inorganic base like Cs₂CO₃ or K₂CO₃ is commonly used.[16] Organic bases such as triethylamine (Et₃N) can also be employed.

    • Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are suitable.

Issue 3: Failure of Sonogashira Coupling

The Sonogashira coupling of this compound can be challenging. Key areas to troubleshoot are:

Logical Flow for Sonogashira Troubleshooting

start Failed Sonogashira Reaction atmosphere Verify Inert Atmosphere start->atmosphere atmosphere->start Degas and retry catalyst Check Catalyst/Ligand atmosphere->catalyst If atmosphere is inert catalyst->start Use fresh catalyst copper Assess Copper Co-catalyst catalyst->copper If catalyst is active conditions Optimize Conditions copper->conditions If homocoupling persists success Successful Coupling copper->success Switch to copper-free conditions->success Reaction proceeds

Caption: Logical flow for troubleshooting Sonogashira reactions.

  • Inert Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[2][4] Ensure all solvents and reagents are thoroughly degassed, and the reaction is run under a strict inert atmosphere (argon or nitrogen).[2]

  • Catalyst System:

    • For electron-rich bromides, the oxidative addition is slow.[11] Use a catalyst system with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or dppf to accelerate this step.[2][11]

    • Ensure the palladium and copper catalysts are fresh and active.[2]

  • Copper Co-catalyst: While essential in the traditional Sonogashira cycle, the copper(I) co-catalyst is the primary cause of Glaser homocoupling.[3]

    • If homocoupling is a major issue, reduce the amount of the copper source (e.g., CuI).

    • Consider switching to a copper-free Sonogashira protocol . These often use a stronger base, like Cs₂CO₃ or an amine base in a polar solvent.[3][17]

  • Solvent and Base:

    • A combination of an amine base (like triethylamine or diisopropylamine) and a polar solvent (like THF or DMF) is common.[2][11] The amine also acts as a solvent and a scavenger for the HBr generated.

Optimized Reaction Parameters

The following table summarizes recommended starting conditions for coupling reactions with this compound, based on literature for similar challenging substrates. Optimization will likely be required.

ParameterSuzuki-Miyaura CouplingHeck CouplingSonogashira Coupling (Copper-Free)
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand SPhos (4 mol%)P(t-Bu)₃ (4 mol%)SPhos (4 mol%)
Base K₃PO₄ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)Cs₂CO₃ (2.0 equiv.)
Solvent 1,4-Dioxane/H₂O (10:1)DMF1,4-Dioxane
Temperature 100 °C120 °C100 °C
Typical Time 12-24 h16-24 h12-24 h

Key Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed for the coupling of this compound with an arylboronic acid using a highly active catalyst system.

Experimental Workflow for Suzuki Coupling

setup 1. Reaction Setup (Flask, Stir Bar) reagents 2. Add Solids (Aryl Bromide, Boronic Acid, Base, Pd/Ligand) setup->reagents inert 3. Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvent 4. Add Degassed Solvent inert->solvent heat 5. Heat to 100°C (Monitor by TLC/LC-MS) solvent->heat workup 6. Aqueous Workup (Quench, Extract) heat->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Experimental workflow for a typical Suzuki coupling reaction.

  • Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.) and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.[10]

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 10:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol minimizes the formation of the Glaser homocoupling byproduct by omitting the copper co-catalyst.

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and SPhos (0.04 equiv.).

  • Inert Atmosphere: Seal the flask and perform three vacuum/backfill cycles with argon.

  • Reagent Addition: Add degassed 1,4-dioxane via syringe, followed by the terminal alkyne (1.5 equiv.).

  • Reaction: Heat the mixture to 100 °C and stir. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

References

Preventing decomposition of (3-Bromo-4-methoxyphenyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (3-Bromo-4-methoxyphenyl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common decomposition pathways for this compound?

A1: this compound, a substituted benzyl alcohol, is susceptible to decomposition through several pathways, primarily:

  • Oxidation: The benzylic alcohol functional group is prone to oxidation, which can convert it first to the corresponding aldehyde (3-bromo-4-methoxybenzaldehyde) and subsequently to the carboxylic acid (3-bromo-4-methoxybenzoic acid). This can be initiated by oxidizing agents, air (especially at elevated temperatures), or certain metal catalysts.[1][2]

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the hydroxyl group can be protonated, forming a good leaving group (H₂O). This leads to the formation of a relatively stable benzylic carbocation, which can then undergo subsequent reactions, including polymerization or reaction with other nucleophiles present in the mixture.

  • Side Reactions during Cross-Coupling: During palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the reaction conditions (base, temperature, catalyst) can promote side reactions.[3][4] For instance, the alcohol may compete as a nucleophile or undergo oxidation.

Q2: How should I properly store this compound to ensure its stability?

A2: To minimize degradation during storage, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[5][6] Room temperature storage is generally acceptable for short periods, but for long-term stability, refrigeration (2-8 °C) is recommended to slow potential oxidative processes.[6] Avoid exposure to atmospheric oxygen and moisture by flushing the container with an inert gas like nitrogen or argon.

Q3: Can I use this compound directly in a Grignard reaction?

A3: No, this is not advisable. The acidic proton of the hydroxyl group will react with the Grignard reagent in an acid-base reaction, quenching the reagent.[7] This will consume your Grignard reagent and prevent it from reacting at the desired electrophilic site. The alcohol functionality must be protected before introducing a Grignard reagent.[7]

Troubleshooting Guide

This section addresses specific problems that may arise during reactions involving this compound.

Issue 1: My reaction mixture is turning dark brown/black during a cross-coupling reaction.

  • Possible Cause: This often indicates the formation of palladium black (Pd(0) nanoparticles) due to catalyst decomposition, or it could signal the degradation of the starting material or product. High temperatures and prolonged reaction times can exacerbate this issue.

  • Troubleshooting Steps:

    • Lower the Temperature: If the protocol allows, try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C).[3]

    • Use an Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Nitrogen or Argon) to prevent oxidation.[3]

    • Protect the Alcohol: The hydroxyl group may be interfering with the catalytic cycle. Protect it as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the coupling reaction. This is the most robust solution.

    • Check Reagent Purity: Impurities in solvents or reagents can contribute to catalyst deactivation and side reactions.

Issue 2: I am observing the formation of 3-bromo-4-methoxybenzaldehyde in my reaction.

  • Possible Cause: The benzylic alcohol is being oxidized. This can be caused by an explicit oxidizing agent, atmospheric oxygen at elevated temperatures, or certain catalytic systems.

  • Troubleshooting Steps:

    • Deoxygenate Solvents: Always use properly degassed solvents to remove dissolved oxygen.

    • Maintain Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere.

    • Avoid Oxidizing Contaminants: Ensure all reagents and glassware are free from oxidizing contaminants.

    • Modify Catalytic System: If using a metal catalyst that can promote oxidation, consider adding antioxidants or switching to a different catalyst system.

Issue 3: My yield is consistently low, and I recover unreacted starting material along with multiple unidentified byproducts.

  • Possible Cause: This points to either inefficient reaction conditions or competing decomposition pathways. The benzylic alcohol may be unstable under the specific pH, temperature, or catalytic conditions employed.

  • Troubleshooting Flowchart: The following diagram outlines a logical workflow to diagnose and solve the issue.

G start Low Yield & Byproducts Observed check_stability Test Stability of Starting Material (SM) under Reaction Conditions (w/o other reactants) start->check_stability decomposed Does SM Decompose? check_stability->decomposed stable SM is Stable. Focus on Reaction Parameters. decomposed->stable No protect_oh Protect the Hydroxyl Group (e.g., TBDMS, PMB) decomposed->protect_oh Yes optimize Optimize: Catalyst, Base, Solvent, Temperature stable->optimize end Problem Solved protect_oh->end optimize->end G cluster_0 Protection Protocol A 1. Dissolve Alcohol, Imidazole, & TBDMS-Cl in dry DMF B 2. Stir at Room Temp under N2 for 2-4h A->B C 3. Monitor by TLC B->C D 4. Quench with H2O, Extract with Ether C->D E 5. Purify via Column Chromatography D->E F Protected Product E->F G A Starting Material This compound B Step 1: Protect -OH group (e.g., as -OTBDMS) A->B C Protected Intermediate (Stable) B->C D Step 2: Perform Reaction (e.g., Suzuki Coupling) C->D E Coupled Product (Still Protected) D->E F Step 3: Deprotect -OTBDMS group (e.g., with TBAF) E->F G Final Product F->G

References

Troubleshooting guide for the synthesis of vilanterol intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Vilanterol Intermediates

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues encountered during the synthesis of key vilanterol intermediates. The information is presented in a direct question-and-answer format to address specific experimental challenges.

Disclaimer: The information provided is for research and development purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in compliance with institutional and regulatory guidelines. The synthesis of active pharmaceutical ingredients is a complex process that requires specialized expertise.

Frequently Asked Questions (FAQs)

Q1: What are the most critical intermediates in common synthetic routes for vilanterol?

A1: The synthesis of vilanterol typically relies on two key fragments. A widely cited critical intermediate is the chiral oxazolidinone, specifically (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one .[1][2] This moiety contains the essential stereocenter that defines the final product's efficacy. The second key fragment is a substituted alkyl halide, such as an alkoxyalkyl bromide , which forms the long side chain of the vilanterol molecule.[1]

Q2: Why is the chiral purity of the oxazolidinone intermediate so important?

A2: The chiral purity of the oxazolidinone intermediate is crucial because any isomeric impurities introduced at this stage are difficult to separate in later steps.[3] Ensuring high enantiomeric excess (>99.8%) in this intermediate is necessary to produce chirally pure vilanterol that meets regulatory guidelines.[4]

Q3: Are there common impurities that I should be aware of during synthesis?

A3: Yes, several process-related impurities can arise. These can include diastereomers (like the S-isomer of vilanterol), byproducts from incomplete reactions, or impurities from starting materials, such as 1,5-dibromopentane in the 1,6-dibromohexane reagent.[4][5] Over-alkylation or side reactions related to protecting groups can also lead to impurities that may require specialized purification steps to remove.[4]

Troubleshooting Guide

Issue 1: Low Yield in the Coupling Reaction

Q: I am experiencing low yields during the N-alkylation step where the oxazolidinone intermediate is coupled with the alkyl bromide side chain. What are the potential causes and solutions?

A: Low yields in this step are a common challenge. Several factors could be responsible, from reaction conditions to reagent quality.

Potential Causes & Solutions:

  • Suboptimal Base: The choice and strength of the base are critical. Strong bases like potassium tert-butoxide (KOtBu) or potassium trimethylsilanolate are often used.[1][6] If the base is too weak or not sufficiently anhydrous, the deprotonation of the oxazolidinone nitrogen will be incomplete, leading to a sluggish or incomplete reaction.

    • Solution: Ensure the base is fresh and handled under strictly anhydrous conditions. Consider switching to an alternative strong base if one is failing.

  • Poor Solvent Quality: Aprotic solvents like DMF or THF are typically used.[1][4] The presence of water or other protic impurities can quench the base and hinder the reaction.

    • Solution: Use freshly distilled or high-purity anhydrous solvents.

  • Reaction Temperature: While some procedures are performed at room temperature, others may require cooling (0°C) initially before allowing the reaction to warm.[1] The temperature profile can affect reaction rate and the formation of side products.

    • Solution: Experiment with optimizing the temperature. Start at a lower temperature (0°C) during the addition of reagents and then allow the mixture to slowly warm to room temperature to control the reaction rate.

Issue 2: Formation of Impurities and Purification Challenges

Q: My final intermediate product shows multiple spots on TLC and a low purity by HPLC. How can I improve purity and avoid difficult column chromatography?

A: Many synthetic routes for vilanterol have been optimized to avoid column chromatography, which is difficult to scale up for industrial production.[3][6] The focus is often on isolating intermediates through crystallization or precipitation.[4]

Potential Causes & Solutions:

  • Side Reactions: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the formation of byproducts.[2]

    • Solution: Carefully monitor the reaction to completion using TLC or HPLC and avoid unnecessarily long reaction times. Optimize the temperature to be as mild as possible.

  • Ineffective Work-up: The work-up procedure may not be effectively removing unreacted starting materials or byproducts.

    • Solution: Introduce specific washing steps. For instance, washing with dilute acetic acid and diethyl ether has been shown to improve the purity of crude vilanterol.[3]

  • Suboptimal Crystallization/Precipitation: The choice of solvent system is critical for effective purification by crystallization.

    • Solution: Develop a robust crystallization procedure. Reports indicate that treating crude intermediates with a solvent/anti-solvent system, such as acetonitrile and hexane, can significantly improve purity.[3] For the final salt form, a mixture of acetone with an anti-solvent like acetonitrile/methylene dichloride/diethyl ether can be effective.[3]

Issue 3: Poor Stereoselectivity or Chiral Purity

Q: The chiral purity of my key oxazolidinone intermediate is below the desired >99.5%. What steps are critical for ensuring high stereoselectivity?

A: Achieving high chiral purity begins early in the synthesis, typically with a stereoselective reduction step.

Potential Causes & Solutions:

  • Inefficient Chiral Catalyst/Reagent: The Corey-Itsuno reduction is a common method used to establish the stereocenter.[1] The effectiveness of this reaction depends on the quality and handling of the chiral catalyst (e.g., a CBS catalyst).

    • Solution: Ensure the chiral catalyst is of high quality and handled under appropriate inert conditions. Follow established protocols for the reaction setup and stoichiometry precisely.

  • Racemization: Subsequent reaction steps under harsh acidic or basic conditions could potentially lead to racemization, although this is less common for a stable oxazolidinone ring.

    • Solution: Use mild reaction conditions in all subsequent steps. For example, some modern protocols avoid strong bases like sodium hydride in favor of milder conditions to improve safety and process control.[6]

  • Chiral Resolution Issues: If the stereocenter is established via chiral resolution of a racemic intermediate, the resolving agent and crystallization conditions are paramount.

    • Solution: Screen different resolving agents (e.g., (S)-(+)-arginine) and solvents to find the optimal conditions for selective crystallization of the desired diastereomeric salt.[6]

Data Summary Tables

Table 1: Reported Yields & Purity for Key Synthetic Steps

Step Intermediate/Product Typical Yield Target Purity Reference
Acylation & Cyclization Intermediate 4 90% >98% [6]
Oxazolidinone Alkylation Coupled Product 12 90% - [1]
Acetonide Deprotection (R)-vilanterol 70% >95% (crude) [1][4]
Final Product Vilanterol - >99.5% (chemical) [4]

| Chiral Intermediate | Oxazolidinone | - | >99.8% (chiral) |[4] |

Key Experimental Protocol Example

Alkylation of (5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

This protocol is a generalized representation based on methodologies described in the literature.[1]

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the oxazolidinone intermediate (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to room temperature. Add potassium tert-butoxide (KOtBu) (1.05 eq) portion-wise, ensuring the temperature does not significantly increase.

  • Stirring: Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the nitrogen anion.

  • Alkylation: Add a solution of the alkyl bromide side-chain intermediate (1.1 eq) in DMF dropwise to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding cold water. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product. Further purification may be achieved via crystallization as described in the troubleshooting section.

Visualizations

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Assembly Salicylaldehyde Salicylaldehyde Friedel_Crafts Friedel_Crafts Salicylaldehyde->Friedel_Crafts Acylation Protection Protection Friedel_Crafts->Protection Acetonide Protection Reduction Reduction Protection->Reduction Stereoselective Reduction Oxazolidinone Oxazolidinone Reduction->Oxazolidinone Ring Formation Coupling N-Alkylation Oxazolidinone->Coupling Hexanediol_deriv Hexanediol_deriv Alkylation_1 Alkylation_1 Hexanediol_deriv->Alkylation_1 Alkylation Bromination Bromination Alkylation_1->Bromination Bromination Bromination->Coupling Deprotection_1 Ring Opening Coupling->Deprotection_1 Deprotection_2 Acetonide Removal Deprotection_1->Deprotection_2 Vilanterol Vilanterol Deprotection_2->Vilanterol

Caption: Generalized synthetic workflow for Vilanterol.

G Start Low Yield or Purity Observed Check_Reagents Verify Reagent Quality (Base, Solvent, etc.) Start->Check_Reagents Initial Check Check_Conditions Review Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Reagents OK Result Purity/Yield Improved Check_Reagents->Result Issue Found & Corrected Optimize_Workup Optimize Work-up & Washing Steps Check_Conditions->Optimize_Workup Conditions OK Check_Conditions->Result Issue Found & Corrected Develop_Crystallization Develop Crystallization Protocol Optimize_Workup->Develop_Crystallization Impurities Persist Optimize_Workup->Result Purity Improved Develop_Crystallization->Result Purity Improved

Caption: Troubleshooting logic for low yield and purity issues.

References

Technical Support Center: Purification of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with commercial (3-Bromo-4-methoxyphenyl)methanol. Our aim is to help you identify and remove common impurities to achieve the desired purity for your downstream applications.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Purity After a Single Purification Step

Possible Causes:

  • Presence of multiple impurities with similar polarities: The starting material may contain a mixture of impurities that are not effectively separated by a single technique.

  • Inappropriate purification technique: The chosen method (e.g., recrystallization) may not be suitable for the specific impurity profile.

  • Suboptimal conditions for the chosen technique: Incorrect solvent systems or procedural errors can lead to poor separation.

Troubleshooting Steps:

  • Analyze the Impurity Profile: Use analytical techniques such as HPLC, GC-MS, or ¹H NMR to identify the major impurities. Common impurities in commercial this compound can include:

    • Starting materials: 3-Bromo-4-methoxybenzaldehyde (from reductive synthesis) or 3-bromo-4-methoxybenzoic acid and its esters (from reduction of the acid or ester).

    • Over-oxidation product: 3-Bromo-4-methoxybenzoic acid.

    • Byproducts: Bis(3-bromo-4-methoxyphenyl)methyl ether, which can form under acidic conditions or at elevated temperatures.

  • Employ a Multi-Step Purification Strategy: A combination of techniques is often more effective. For example, an initial acid-base extraction can remove acidic or basic impurities, followed by column chromatography or recrystallization for neutral compounds.

  • Optimize Your Current Method:

    • For Recrystallization: Systematically screen for an optimal solvent or solvent system. Good candidates include mixed solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene/heptane.

    • For Column Chromatography: Perform a thorough TLC analysis to determine the ideal eluent system that provides good separation between your product and the impurities. A gradient elution may be necessary.

Issue 2: Oiling Out During Recrystallization

Possible Cause:

  • The compound is coming out of solution at a temperature above its melting point (59-63 °C). This is common for compounds with relatively low melting points.

Troubleshooting Steps:

  • Increase the amount of the "good" solvent: Add more of the solvent in which the compound is more soluble to lower the saturation point to a temperature below the melting point.

  • Lower the initial cooling temperature: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

  • Use a seed crystal: Introduce a small, pure crystal of the product to the supersaturated solution to induce crystallization at a lower temperature.

  • Change the solvent system: Select a solvent system with a lower boiling point or one in which the compound has lower solubility at elevated temperatures.

Issue 3: Poor Separation During Column Chromatography

Possible Causes:

  • Inappropriate solvent system: The eluent may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in long retention times and band broadening.

  • Column overloading: Too much crude material has been loaded onto the column.

  • Improper column packing: Channels or cracks in the silica gel can lead to poor separation.

Troubleshooting Steps:

  • Optimize the Eluent System: Use TLC to find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation from impurities.

  • Reduce the Load: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight, depending on the difficulty of the separation.

  • Properly Pack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Both dry packing and slurry packing methods can be effective if done carefully.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most likely impurities are related to its synthesis. These include the unreacted starting material, 3-bromo-4-methoxybenzaldehyde, the over-oxidized product, 3-bromo-4-methoxybenzoic acid, and potentially byproducts such as bis(3-bromo-4-methoxyphenyl)methyl ether.

Q2: What is a good starting point for a recrystallization solvent system?

A2: A good starting point for recrystallization is a binary solvent system. Since this compound has both polar (hydroxyl) and non-polar (bromophenyl) character, a combination of a polar solvent in which it is soluble when hot (like ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble when cold (like water, hexanes, or heptane) is often effective.

Q3: How can I remove the unreacted 3-bromo-4-methoxybenzaldehyde impurity?

A3: 3-Bromo-4-methoxybenzaldehyde can be removed by column chromatography, as its polarity is different from the corresponding alcohol. Alternatively, a chemical method involves treating the mixture with a solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde, allowing it to be separated via an aqueous wash.

Q4: My purified material is still slightly colored. How can I decolorize it?

A4: If the purified material has a persistent color, it may be due to trace, highly conjugated impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb some of your product.

Q5: What analytical methods are recommended to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying purity and detecting minor impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile impurities. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is very useful for identifying the structure of the main component and any significant impurities.

Data Presentation

The following table provides a hypothetical comparison of the purity of a commercial batch of this compound before and after applying different purification techniques.

Purification MethodInitial Purity (%)Purity After 1st Pass (%)Purity After 2nd Pass (%)Major Impurities Removed
Recrystallization (Ethanol/Water) 95.298.599.23-Bromo-4-methoxybenzaldehyde
Silica Gel Column Chromatography 95.299.1>99.83-Bromo-4-methoxybenzaldehyde, Bis(3-bromo-4-methoxyphenyl)methyl ether
Acid-Base Extraction + Recrystallization 95.298.999.53-Bromo-4-methoxybenzoic acid

Experimental Protocols

Protocol 1: Recrystallization using Ethanol/Water

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal if used).

  • Induce Crystallization: To the hot filtrate, add deionized water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.25-0.35 for the product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system. Ensure the column is packed uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Run the column with the chosen eluent system. If separation is difficult, a gradient elution from a less polar to a more polar solvent mixture can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Options cluster_end Final Product Commercial_Product Commercial This compound Purity_Analysis Purity & Impurity Analysis (HPLC, GC-MS, NMR) Commercial_Product->Purity_Analysis Characterize Recrystallization Recrystallization Purity_Analysis->Recrystallization Neutral Impurities Column_Chromatography Column Chromatography Purity_Analysis->Column_Chromatography Multiple Neutral Impurities Acid_Base_Extraction Acid-Base Extraction Purity_Analysis->Acid_Base_Extraction Acidic/Basic Impurities Pure_Product High-Purity Product (>99%) Recrystallization->Pure_Product Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography Further Purification

Caption: A workflow diagram for the purification of this compound.

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Characterization of (3-Bromo-4-methoxyphenyl)methanol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (3-Bromo-4-methoxyphenyl)methanol and its structurally related analogs, (4-methoxyphenyl)methanol and (3-bromophenyl)methanol. This information is crucial for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the unambiguous identification and characterization of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its analogs. The data were obtained in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.

This compound
¹H NMR (300 MHz, CDCl₃) Signal Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Ar-HH-27.57d2.21H
Ar-HH-67.27dd8.6, 2.21H
Ar-HH-56.88d8.61H
CH₂H-74.61s-2H
OCH₃H-83.90s-3H
¹³C NMR (75 MHz, CDCl₃) Signal Chemical Shift (δ, ppm)
Ar-CC-1134.6
Ar-CC-2112.0
Ar-CC-3132.4
Ar-CC-4155.5
Ar-CC-5111.8
Ar-CC-6128.8
CH₂C-764.4
OCH₃C-856.4

Note: The assignments are based on typical chemical shifts and coupling patterns. There appears to be a typographical error in one of the initial sources for the ¹³C NMR of this compound, which listed two OCH₃ signals. The table above presents a corrected and more likely assignment.

Alternative Compounds: A Comparative Analysis
Compound ¹H NMR (CDCl₃) Chemical Shifts (δ, ppm) ¹³C NMR (CDCl₃) Chemical Shifts (δ, ppm)
(4-methoxyphenyl)methanol 7.28 (d, J=8.4 Hz, 2H), 6.88 (d, J=8.4 Hz, 2H), 4.59 (s, 2H), 3.80 (s, 3H)159.1, 133.5, 128.7, 113.9, 64.9, 55.3
(3-bromophenyl)methanol 7.49 (s, 1H), 7.40 (d, J=7.6 Hz, 1H), 7.13 - 7.33 (m, 2H), 4.61 (s, 2H)143.4, 130.5, 130.1, 125.6, 122.7, 64.3

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and sample concentration.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A 300 MHz or 400 MHz NMR spectrometer.

  • Nucleus: ¹H

  • Number of Scans: 16-64

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Pulse Angle: 45°

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer: A 75 MHz or 100 MHz NMR spectrometer.

  • Nucleus: ¹³C

  • Number of Scans: 1024-4096

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2 seconds

  • Pulse Program: Proton-decoupled

  • Spectral Width: -10 to 220 ppm

  • Temperature: 298 K

Visualization of Structure-Spectra Correlation

The following diagram illustrates the chemical structure of this compound with annotated protons and carbons, providing a visual correlation to the NMR data presented.

Caption: Structure of this compound with NMR signal correlation.

Purity Analysis of (3-Bromo-4-methoxyphenyl)methanol: A Comparative Guide to HPLC and LC-MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. (3-Bromo-4-methoxyphenyl)methanol, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, requires precise purity determination to ensure the quality and safety of downstream products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity analysis of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography is a widely adopted technique for separating, identifying, and quantifying components in a mixture.[1] In contrast, LC-MS couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, offering enhanced identification of compounds based on their mass-to-charge ratio.[2][3] While HPLC is a robust and cost-effective method for routine purity assessments, LC-MS provides a higher degree of specificity and is invaluable for identifying unknown impurities.[1]

Comparative Analysis of HPLC and LC-MS

The choice between HPLC and LC-MS for the purity analysis of this compound depends on the specific requirements of the analysis, such as the need for impurity identification, sensitivity, and the complexity of the sample matrix.

FeatureHPLC with UV DetectionLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection and identification by mass-to-charge ratio.[2]
Primary Use Quantification of the main component and known impurities.[4]Identification and quantification of the main component and both known and unknown impurities.[4]
Selectivity Moderate; relies on chromatographic separation and UV absorbance characteristics.High; provides mass information for definitive peak identification.[2]
Sensitivity Good, but can be limited by the chromophore of the analyte and impurities.Excellent; often more sensitive than UV detection.[2]
Impurity Identification Limited to comparison with known reference standards.Enables structural elucidation of unknown impurities through fragmentation analysis (MS/MS).[3]
Cost Lower initial investment and operational costs.[2]Higher initial investment and maintenance costs.[2]
Complexity Relatively simple to operate and maintain.More complex instrumentation and data analysis.[2]

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using both HPLC and LC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is designed for the quantitative purity assessment of this compound.

Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% formic acid).

    • Gradient: 30% acetonitrile to 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

This method allows for both the quantification of this compound and the identification of potential impurities.

Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30% B to 90% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Sample Preparation: Dissolve the this compound sample in a 1:1 mixture of water and acetonitrile to a concentration of approximately 0.1 mg/mL.

Data Presentation

The quantitative data obtained from both HPLC and LC-MS analysis can be summarized for a clear comparison of the purity of this compound.

Analytical MethodRetention Time (min)Peak Area (%)Potential Impurities Detected
HPLC-UV8.599.5Unresolved minor peaks
LC-MS6.299.6Starting materials, over-brominated species

Experimental Workflow

The general workflow for the purity analysis of this compound using HPLC and LC-MS is illustrated below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Inject lcms LC-MS Analysis dissolve->lcms Inject hplc_data HPLC Data Analysis (Purity Calculation) hplc->hplc_data lcms_data LC-MS Data Analysis (Purity & Impurity ID) lcms->lcms_data report Generate Report hplc_data->report lcms_data->report

Figure 1. General experimental workflow for the purity analysis of this compound.

Conclusion

Both HPLC and LC-MS are powerful analytical techniques for assessing the purity of this compound. HPLC with UV detection is a reliable and cost-effective method for routine quality control and quantification of the main component.[4] However, for a more comprehensive purity profile, including the identification of unknown impurities, LC-MS is the superior choice.[2][3] The selection of the most appropriate technique will ultimately depend on the specific analytical goals, regulatory requirements, and available resources. For comprehensive quality assurance in drug development, a combination of these techniques is often employed to ensure the highest level of confidence in the purity of the compound.

References

A Comparative Guide to the Synthesis of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yield synthesis of key intermediates is paramount. (3-Bromo-4-methoxyphenyl)methanol is a valuable building block in the preparation of various biologically active molecules. This guide provides a comparative analysis of two common synthetic routes to this compound: the reduction of 3-bromo-4-methoxybenzaldehyde and the reduction of methyl 3-bromo-4-methoxybenzoate.

Performance Comparison of Synthetic Routes

The choice of synthetic strategy for this compound is primarily dictated by the desired yield, available starting materials, and the scalability of the reaction. Below is a summary of the quantitative data for two prominent reduction methods.

ParameterRoute 1: Reduction of AldehydeRoute 2: Reduction of Methyl Ester
Starting Material 3-Bromo-4-methoxybenzaldehydeMethyl 3-bromo-4-methoxybenzoate
Reducing Agent Sodium Borohydride (NaBH₄)Diisobutylaluminum Hydride (DIBAL-H)
Solvent MethanolTetrahydrofuran (THF)
Reaction Temperature 0°C to Room Temperature-78°C to 0°C
Reaction Time 2 hours1 hour
Yield ~49.6% (for a similar substrate)98%[1]
Product Purity Good, requires recrystallizationHigh, purified by column chromatography[1]

Experimental Protocols

Route 1: Reduction of 3-Bromo-4-methoxybenzaldehyde with Sodium Borohydride

This method utilizes the readily available and easy-to-handle reducing agent, sodium borohydride, for the conversion of an aldehyde to a primary alcohol.

Materials:

  • 3-Bromo-4-methoxybenzaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Ice water

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of 3-bromo-4-methylbenzaldehyde (10.0 g, 50.2 mmol) is prepared in dry methanol (60 mL) and cooled to 0°C in an ice bath.[2]

  • Sodium borohydride (2.3 g, 36.0 mmol) is added portion-wise to the stirred solution.[2]

  • The resulting solution is stirred at room temperature for 2 hours.[2]

  • Upon completion of the reaction, the mixture is quenched with ice water.

  • The product is extracted with ethyl acetate. The organic layer is then washed with water and a brine solution.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the final product.[2]

Route 2: Reduction of Methyl 3-bromo-4-methoxybenzoate with DIBAL-H

This route employs the more powerful and selective reducing agent, diisobutylaluminum hydride, to reduce an ester to a primary alcohol, often with very high yields.

Materials:

  • Methyl 3-bromo-4-methoxybenzoate

  • Tetrahydrofuran (THF)

  • Diisobutylaluminum Hydride (DIBAL-H, 1.0 M in hexane)

  • Methanol

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A solution of methyl 3-bromo-4-methoxybenzoate (2.00 g, 8.16 mmol) in tetrahydrofuran (20 mL) is cooled to -78°C.[1]

  • Diisobutylaluminum hydride (1.00 M in hexane, 20.4 mL) is slowly added to the solution.[1]

  • The reaction mixture is stirred at -78°C for 30 minutes, then warmed to 0°C and stirred for an additional 30 minutes.[1]

  • The reaction is quenched by the dropwise addition of methanol (10 mL) at -78°C, followed by saturated aqueous sodium potassium tartrate (16 mL) and ethyl acetate (20 mL).[1]

  • The mixture is stirred at room temperature for 2 hours. The aqueous layer is separated and extracted with ethyl acetate.[1]

  • The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[1]

  • Purification by silica gel column chromatography (eluent: hexane/ethyl acetate = 2:1) affords 3-bromo-4-methoxybenzyl alcohol as a colorless solid.[1]

Synthetic Pathway Visualizations

Route1 start 3-Bromo-4-methoxybenzaldehyde reagents NaBH4, Methanol 0°C to RT, 2h start->reagents product This compound reagents->product Reduction

Caption: Synthetic workflow for the reduction of 3-Bromo-4-methoxybenzaldehyde.

Route2 start Methyl 3-bromo-4-methoxybenzoate reagents DIBAL-H, THF -78°C to 0°C, 1h start->reagents product This compound reagents->product Reduction

Caption: Synthetic workflow for the reduction of Methyl 3-bromo-4-methoxybenzoate.

Conclusion

Both synthetic routes offer viable pathways to this compound. The reduction of 3-bromo-4-methoxybenzaldehyde with sodium borohydride is a straightforward method using common and less hazardous reagents. However, the reported yields for similar substrates suggest it may not be the most efficient route.

In contrast, the reduction of methyl 3-bromo-4-methoxybenzoate with DIBAL-H provides a significantly higher yield of 98%.[1] This method, while requiring more stringent anhydrous and low-temperature conditions, is the superior choice for obtaining the desired product in high purity and quantity. The spectroscopic data available for the product of this reaction (¹H NMR, ¹³C NMR, and MS) further solidifies its reliability.[1] Therefore, for applications where yield and purity are critical, the DIBAL-H reduction of the corresponding methyl ester is the recommended synthetic approach.

References

Reactivity comparison of (3-Bromo-4-methoxyphenyl)methanol with other brominated anisyl alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of (3-Bromo-4-methoxyphenyl)methanol against other brominated anisyl alcohol isomers. The discussion focuses on reactions paramount to pharmaceutical development, including oxidation, etherification, and palladium-catalyzed cross-coupling reactions. The comparative reactivity is assessed based on established principles of organic chemistry, including electronic and steric effects, and is supported by representative experimental protocols.

Introduction to Brominated Anisyl Alcohols

Brominated anisyl alcohols are valuable building blocks in organic synthesis, particularly in the construction of complex molecular architectures found in medicinal chemistry. The interplay of the bromo, methoxy, and hydroxymethyl substituents on the benzene ring dictates the reactivity of these compounds. Understanding the nuanced differences in reactivity among positional isomers is crucial for reaction design, optimization, and the efficient synthesis of target molecules. This guide will focus on the comparison of this compound with its key isomers: (2-Bromo-4-methoxyphenyl)methanol and (4-Bromo-3-methoxyphenyl)methanol.

Theoretical Basis for Reactivity Comparison

The reactivity of substituted benzyl alcohols is primarily governed by a combination of electronic and steric effects.

Electronic Effects: The methoxy group (-OCH₃) is a strong electron-donating group through resonance, increasing electron density at the ortho and para positions of the benzene ring. This increased electron density can influence the reactivity of the benzylic alcohol.[1][2] Conversely, the bromine atom is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its ability to donate electron density through resonance. The hydroxymethyl group (-CH₂OH) is weakly deactivating.

Steric Effects: The spatial arrangement of the substituents can significantly impact reaction rates. A bulky substituent, such as a bromine atom in the ortho position relative to the hydroxymethyl group, can sterically hinder the approach of reagents to the reaction center, thereby decreasing the reaction rate.[3][4]

Comparative Reactivity in Key Synthetic Transformations

The following sections compare the expected reactivity of this compound and its isomers in three common and important reaction types in drug discovery and development.

Oxidation to Aldehydes

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the electronic properties of the substituents on the aromatic ring. Electron-donating groups generally increase the rate of oxidation by stabilizing the transition state.

Based on these principles, the expected order of reactivity for the oxidation of brominated anisyl alcohols is:

(4-Bromo-3-methoxyphenyl)methanol > this compound > (2-Bromo-4-methoxyphenyl)methanol

  • (4-Bromo-3-methoxyphenyl)methanol: The methoxy group is para to the benzylic carbon, exerting a strong electron-donating effect through resonance, which facilitates oxidation.

  • This compound: The methoxy group is meta to the benzylic carbon, and its electron-donating effect is primarily inductive and weaker than the resonance effect, leading to moderate reactivity.

  • (2-Bromo-4-methoxyphenyl)methanol: The bromine atom at the ortho position creates significant steric hindrance around the benzylic alcohol, making the approach of the oxidizing agent more difficult and thus reducing the reaction rate.

Table 1: Predicted Relative Reactivity in Oxidation

CompoundSubstituent PositionsExpected Relative ReactivityPrimary Influencing Factor(s)
This compound3-Bromo, 4-MethoxyMediumWeaker inductive electron donation from methoxy group.
(2-Bromo-4-methoxyphenyl)methanol2-Bromo, 4-MethoxyLowSignificant steric hindrance from the ortho-bromo group.
(4-Bromo-3-methoxyphenyl)methanol4-Bromo, 3-MethoxyHighStrong resonance-based electron donation from the para-methoxy group.
Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for the preparation of ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[5] In the context of brominated anisyl alcohols, the alcohol is first deprotonated to form the corresponding alkoxide, which then acts as a nucleophile. The reactivity in this case is primarily influenced by the nucleophilicity of the alkoxide, which is affected by the electronic nature of the substituents on the aromatic ring.

The expected order of reactivity in Williamson ether synthesis is:

(4-Bromo-3-methoxyphenyl)methanol > this compound > (2-Bromo-4-methoxyphenyl)methanol

  • (4-Bromo-3-methoxyphenyl)methanol: The para-methoxy group increases the electron density on the oxygen atom of the resulting alkoxide, enhancing its nucleophilicity.

  • This compound: The meta-methoxy group has a less pronounced electronic effect on the alkoxide's nucleophilicity.

  • (2-Bromo-4-methoxyphenyl)methanol: The ortho-bromo group provides steric hindrance that can impede the approach of the alkyl halide to the alkoxide.

Table 2: Predicted Relative Reactivity in Williamson Ether Synthesis

CompoundSubstituent PositionsExpected Relative ReactivityPrimary Influencing Factor(s)
This compound3-Bromo, 4-MethoxyMediumModerate nucleophilicity of the corresponding alkoxide.
(2-Bromo-4-methoxyphenyl)methanol2-Bromo, 4-MethoxyLowSteric hindrance from the ortho-bromo group.
(4-Bromo-3-methoxyphenyl)methanol4-Bromo, 3-MethoxyHighEnhanced nucleophilicity of the alkoxide due to the para-methoxy group.
Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, typically involving the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst.[6][7][8] The reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle is influenced by both electronic and steric factors.

The expected order of reactivity in Suzuki cross-coupling is:

(4-Bromo-3-methoxyphenyl)methanol > this compound > (2-Bromo-4-methoxyphenyl)methanol

  • (4-Bromo-3-methoxyphenyl)methanol: The bromine is para to the electron-donating methoxy group. While the methoxy group is activating, the para-position of the bromine is relatively unhindered, allowing for efficient oxidative addition of the palladium catalyst.

  • This compound: The bromine is meta to the methoxy group and is sterically accessible for the palladium catalyst.

  • (2-Bromo-4-methoxyphenyl)methanol: The bromine atom is in the ortho position to the methoxy group, which can create significant steric hindrance, impeding the approach of the bulky palladium catalyst complex and thus slowing down the oxidative addition step.[7][9]

Table 3: Predicted Relative Reactivity in Suzuki Cross-Coupling

CompoundSubstituent PositionsExpected Relative ReactivityPrimary Influencing Factor(s)
This compound3-Bromo, 4-MethoxyMediumSterically accessible bromine atom.
(2-Bromo-4-methoxyphenyl)methanol2-Bromo, 4-MethoxyLowSignificant steric hindrance from the ortho-methoxy group.
(4-Bromo-3-methoxyphenyl)methanol4-Bromo, 3-MethoxyHighSterically accessible bromine atom with favorable electronics.

Experimental Protocols

The following are representative experimental protocols for the key reactions discussed. These should be adapted and optimized for specific substrates and scales.

General Protocol for Oxidation of Brominated Anisyl Alcohols to Aldehydes

This protocol utilizes a mild oxidizing agent, such as pyridinium chlorochromate (PCC), to minimize over-oxidation to the carboxylic acid.

Materials:

  • Brominated anisyl alcohol (1.0 equiv)

  • Pyridinium chlorochromate (PCC) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • To a stirred solution of the brominated anisyl alcohol in anhydrous DCM, add PCC in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Williamson Ether Synthesis

This protocol describes the etherification of a brominated anisyl alcohol with an alkyl halide using sodium hydride as a base.[5]

Materials:

  • Brominated anisyl alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Alkyl halide (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the brominated anisyl alcohol in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ether by flash column chromatography.

General Protocol for Suzuki Cross-Coupling Reaction

This protocol outlines a typical Suzuki coupling of a brominated anisyl alcohol with a generic arylboronic acid.[6][10]

Materials:

  • Brominated anisyl alcohol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, combine the brominated anisyl alcohol, arylboronic acid, and K₂CO₃.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add Pd(OAc)₂ and PPh₃ to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.

Visualizing Reaction Workflows and Electronic Effects

Diagrams of Experimental Workflows

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Alcohol in DCM add_pcc Add PCC start->add_pcc stir Stir at RT add_pcc->stir dilute Dilute with Diethyl Ether stir->dilute filter Filter through Silica Gel dilute->filter concentrate Concentrate filter->concentrate chromatography Column Chromatography concentrate->chromatography product Pure Aldehyde chromatography->product

Caption: General workflow for the oxidation of brominated anisyl alcohols.

Experimental_Workflow_Suzuki cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification mix Combine Aryl Bromide, Boronic Acid, Base add_solvent Add Dioxane/Water mix->add_solvent degas Degas with Ar/N2 add_solvent->degas add_catalyst Add Pd Catalyst and Ligand degas->add_catalyst heat Heat and Stir add_catalyst->heat cool Cool to RT heat->cool extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify final_product Coupled Product purify->final_product

Caption: General workflow for the Suzuki cross-coupling reaction.

Diagram of Electronic Effects

Electronic_Effects cluster_activating Activating Effect (Resonance) cluster_deactivating Deactivating Effect (Induction) cluster_steric Steric Hindrance para_methoxy para-Methoxy Group resonance Donates electron density to the ring via resonance para_methoxy->resonance increased_reactivity Increased Reactivity at Benzylic Position resonance->increased_reactivity meta_methoxy meta-Methoxy Group induction Weaker inductive electron donation meta_methoxy->induction moderate_reactivity Moderate Reactivity at Benzylic Position induction->moderate_reactivity ortho_bromo ortho-Bromo Group hindrance Blocks reagent approach to the reaction center ortho_bromo->hindrance decreased_reactivity Decreased Reactivity hindrance->decreased_reactivity

Caption: Influence of substituent position on reactivity.

Conclusion

The reactivity of brominated anisyl alcohols is a nuanced interplay of electronic and steric effects determined by the substitution pattern on the aromatic ring. For reactions involving the benzylic alcohol, such as oxidation and etherification, the electron-donating methoxy group in the para position leads to the highest reactivity, while an ortho-bromo group significantly diminishes reactivity due to steric hindrance. In palladium-catalyzed cross-coupling reactions at the bromine site, steric hindrance from an adjacent group is a dominant factor in reducing reaction rates. This compound generally exhibits intermediate reactivity, making it a versatile building block. A thorough understanding of these principles is essential for the strategic design of synthetic routes in the development of novel pharmaceutical agents.

References

Navigating the Catalyst Maze: A Comparative Guide to Palladium Catalysts for Suzuki Reactions of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl scaffolds. The choice of an optimal palladium catalyst is paramount for achieving high yields and reaction efficiency, particularly when dealing with functionalized substrates such as (3-Bromo-4-methoxyphenyl)methanol. The presence of a hydroxymethyl group introduces a layer of complexity that necessitates careful consideration of the catalytic system.

This guide provides a comparative overview of the efficacy of various palladium catalysts in Suzuki reactions involving this compound and structurally similar aryl bromides bearing alcohol functionalities. By examining experimental data from the literature, we aim to furnish researchers with the insights needed to select the most appropriate catalyst for their synthetic endeavors.

Performance Comparison of Palladium Catalyst Systems

Direct comparative studies on this compound are limited; however, by analyzing data from reactions with analogous substrates, we can infer the relative performance of common palladium catalysts. The following table summarizes the efficacy of different catalyst systems in the Suzuki coupling of functionalized aryl bromides.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂ORT295Highly efficient for aryl bromides at room temperature.
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane801298Effective for sterically hindered and functionalized aryl bromides.
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O1001285A classic, reliable catalyst, though may require higher temperatures and longer reaction times.
PdCl₂(dppf)-K₂CO₃DME802HighKnown for its robustness and effectiveness with a wide range of substrates.
Pd(OAc)₂PCy₃K₃PO₄THFRT1894Suitable for a diverse array of aryl bromides.
Heterogeneous Pd/C-K₂CO₃Ethanol/H₂O800.17>95Offers advantages in terms of recyclability and ease of separation.

Key Observations:

  • Ligand Choice is Crucial: The use of bulky and electron-rich phosphine ligands, such as SPhos and P(t-Bu)₃, significantly enhances the catalytic activity, often allowing for reactions to proceed at room temperature with high yields.

  • Precatalyst Form: Both Pd(0) precursors like Pd₂(dba)₃ and Pd(PPh₃)₄, and Pd(II) precursors such as Pd(OAc)₂ and PdCl₂(dppf) are effective. Pd(II) species are reduced in situ to the active Pd(0) catalyst.

  • Base and Solvent Systems: A variety of bases and solvents can be employed, with carbonate and phosphate bases in ethereal or aromatic solvents being common. Aqueous solvent mixtures are also frequently used and can enhance reaction rates.

  • Heterogeneous Catalysts: Supported palladium catalysts, like Pd on carbon, present a green and efficient alternative, allowing for easy catalyst recovery and reuse, which is particularly advantageous in industrial applications.

Experimental Protocols

Detailed methodologies for Suzuki-Miyaura coupling reactions are crucial for reproducibility. Below is a generalized experimental protocol that can be adapted for the specific coupling of this compound.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (e.g., this compound, 1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 10 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) and monitor the progress by TLC or GC/MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams illustrate a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Bromide, Boronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Evacuate and Backfill with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir Reaction Mixture D->E F Monitor Reaction Progress (TLC, GC/MS) E->F G Quench Reaction and Perform Extraction F->G H Dry and Concentrate Organic Layers G->H I Purify by Column Chromatography H->I

Caption: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

The fundamental catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination product Ar-Ar' reagents Ar-X boronic Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unveiling the Structural Nuances: A Comparative Crystallographic Analysis of (3-Bromo-4-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography stands as the gold standard for elucidating these intricate structures, providing invaluable insights into a compound's physical and chemical properties, and its potential interactions with biological targets. This guide offers a comparative analysis of the crystallographic data for derivatives of (3-Bromo-4-methoxyphenyl)methanol, a class of compounds with potential applications in medicinal chemistry and materials science.

While a crystallographic structure for this compound itself is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), this guide provides a detailed comparison with structurally similar, well-characterized alternatives: Benzyl Alcohol, 4-Bromobenzyl Alcohol, and 4-Methoxybenzyl Alcohol. By examining the crystallographic parameters of these analogues, we can infer the likely structural impact of the bromo and methoxy substituents on the parent molecule.

Comparative Crystallographic Data

The following tables summarize the key crystallographic parameters for Benzyl Alcohol, 4-Bromobenzyl Alcohol, and 4-Methoxybenzyl Alcohol, allowing for a direct comparison of their solid-state structures.

Table 1: Unit Cell Parameters

CompoundCCDC #FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
Benzyl Alcohol725239C₇H₈OMonoclinicP2₁/c11.775.7917.5590102.7901166
4-Bromobenzyl Alcohol192471C₇H₇BrOMonoclinicP2₁/c13.114.5412.8790116.890684
4-Methoxybenzyl Alcohol1188003C₈H₁₀O₂MonoclinicP2₁/n5.8617.027.4990100.990733

Table 2: Data Collection and Refinement Parameters

CompoundRadiation TypeTemperature (K)R-factorReflections CollectedIndependent Reflections
Benzyl AlcoholMoKα1500.045102312673
4-Bromobenzyl AlcoholMoKα2930.03814891198
4-Methoxybenzyl AlcoholMoKα1200.03664581673

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by X-ray diffraction is a meticulous process that can be broken down into several key stages.

Crystal Growth and Selection

High-quality, single crystals of the compound of interest are paramount for a successful X-ray diffraction experiment. The crystals should be of sufficient size (typically 0.1-0.5 mm in each dimension) and free from defects. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. Once suitable crystals are obtained, a well-formed specimen is carefully selected under a microscope.

Crystal Mounting and Data Collection

The selected crystal is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam. The mounted crystal is then placed in a diffractometer and cooled to a low temperature (typically around 100-150 K) to minimize thermal vibrations of the atoms.

An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. A detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted spots. A complete dataset consists of hundreds or thousands of these diffraction images, each taken at a different crystal orientation.

Data Processing and Structure Solution

The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection. This information is then used to solve the "phase problem," a critical step in determining the electron density distribution within the crystal. Several methods can be employed to solve the phase problem, including direct methods, Patterson methods, and for larger molecules, molecular replacement.

Structure Refinement and Validation

Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using various metrics, including the R-factor, which is a measure of the agreement between the experimental and calculated structure factors. The final refined structure is then deposited in a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC), making it accessible to the scientific community.

Experimental Workflow

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination cluster_output Final Output synthesis Compound Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization selection Crystal Selection & Mounting crystallization->selection xray X-ray Diffraction selection->xray data_processing Data Integration & Scaling xray->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Deposition refinement->validation final_model 3D Atomic Model (CIF) validation->final_model

A flowchart of the single-crystal X-ray crystallography process.

By following these rigorous experimental procedures, researchers can obtain high-resolution three-dimensional structures of molecules, providing a fundamental understanding of their form and function. This comparative guide serves as a valuable resource for scientists working with this compound and its derivatives, offering a solid foundation for further structural and functional studies.

A Comparative Analysis of the Biological Activities of (3-Bromo-4-methoxyphenyl)methanol Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives related to (3-Bromo-4-methoxyphenyl)methanol. While direct comparative studies on a series of this compound derivatives are limited, this document synthesizes available data on structurally similar brominated and methoxylated phenolic compounds to offer insights into their potential therapeutic applications. The information presented is collated from various studies and aims to provide a foundation for further research and development in this area.

Comparative Biological Efficacy: A Data-Driven Overview

The biological activities of various brominated and methoxylated phenolic compounds have been investigated, revealing potential anticancer, anti-inflammatory, and antimicrobial properties. The following tables summarize the quantitative data from different studies to facilitate a comparison of their potency.

Table 1: Anticancer and Antioxidant Activity
Compound/Derivative NameDerivative ClassCell Line/AssayActivity TypeIC50 (µM) or FindingReference
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate)Acetylated BromophenolK562 (Leukemia)AnticancerInduced apoptosis[1]
2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzeneMethylated BromophenolHaCaT keratinocytesAntioxidantAmeliorated H2O2-induced oxidative damage[1]
(oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetateAcetylated BromophenolHaCaT keratinocytesAntioxidantAmeliorated H2O2-induced oxidative damage[1]
1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone1,2,4-triazole derivativeU-87 (Glioblastoma)AnticancerMost active in the series[2][3]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamidePropanehydrazide derivativeDPPH radical scavengingAntioxidant~1.4 times higher than ascorbic acid[2]
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazidePropanehydrazide derivativeDPPH radical scavengingAntioxidant~1.4 times higher than ascorbic acid[2]
Table 2: Anti-inflammatory Activity
Compound/Derivative NameDerivative ClassKey FindingsIC50 (µM)Reference
DiapocyninMethoxyphenolInhibition of multiple inflammatory mediators20.3[4][5]
ResveratrolMethoxyphenolInhibition of multiple inflammatory mediators42.7[4][5]
2-methoxyhydroquinoneMethoxyphenolInhibition of multiple inflammatory mediators64.3[4][5]
ApocyninMethoxyphenolInhibition of multiple inflammatory mediators146.6[4][5]
4-amino-2-methoxyphenolMethoxyphenolInhibition of multiple inflammatory mediators410[4][5]
Table 3: Antimicrobial Activity
Compound/Derivative NameDerivative ClassOrganism(s)Activity TypeMIC (mg/mL)Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesSalicylanilideGram-positive bacteriaAntibacterial2.5–5.0[6]
3-bromo-2,6-dihydroxyacetophenoneBromophenolS. aureus, MRSAAntibacterialGood activity[7]

Experimental Protocols

A summary of the methodologies employed in the cited studies is provided below. For complete details, please refer to the original publications.

Anticancer Activity (MTT Assay)[8][9]
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antioxidant Activity (DPPH Radical Scavenging Assay)[2]
  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Anti-inflammatory Activity (Cytokine Expression Analysis)[4][5]
  • Cell Culture and Stimulation: Human airway cells are cultured and then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compounds.

  • RNA Isolation and qPCR: Total RNA is extracted from the cells, and the expression levels of various inflammatory cytokine genes (e.g., CCL2, IL-6, IL-8) are quantified using quantitative real-time PCR (qPCR).

  • ELISA and Protein Arrays: The protein levels of secreted cytokines in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assays (ELISAs) or protein arrays.

Antimicrobial Activity (Broth Microdilution Method)[6]
  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilutions: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for microbial growth.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Several studies suggest that methoxyphenolic and bromophenol compounds may exert their biological effects through the modulation of specific signaling pathways. For instance, some compounds have been shown to influence the Nrf2 and NF-κB pathways, which are critical regulators of oxidative stress and inflammation, respectively.[1][8]

Nrf2 Signaling Pathway in Antioxidant Response

The following diagram illustrates a simplified workflow for assessing the effect of compounds on the Nrf2 antioxidant response pathway.

Nrf2_Pathway_Workflow cluster_cell Cellular Response Compound Test Compound (e.g., Bromophenol derivative) Cell HaCaT Cells Compound->Cell ROS ROS Generation Cell->ROS Oxidative_Stress Oxidative Stress (e.g., H2O2) Oxidative_Stress->Cell Nrf2_Activation Nrf2 Activation ROS->Nrf2_Activation ARE Antioxidant Response Element (ARE) Binding Nrf2_Activation->ARE Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, TrxR1) ARE->Gene_Expression Measurement Western Blot Analysis of Protein Levels Gene_Expression->Measurement

Caption: Workflow for evaluating the antioxidant effect of a compound via the Nrf2 pathway.

Conclusion

The derivatives of brominated and methoxylated phenols, including those structurally related to this compound, exhibit a diverse range of promising biological activities. The compiled data indicates their potential as anticancer, anti-inflammatory, and antimicrobial agents. However, the variations in experimental conditions and the lack of direct comparative studies necessitate further research. A systematic investigation of a series of this compound derivatives under standardized assay conditions is warranted to establish clear structure-activity relationships and to identify lead compounds for future drug development. The methodologies and pathway analyses presented in this guide offer a framework for such future investigations.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (3-Bromo-4-methoxyphenyl)methanol is crucial in various stages of research and development, including pharmacokinetic studies, quality control of drug substances, and process monitoring. This guide provides a comparative overview of principal analytical techniques suitable for the quantification of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methods for structurally analogous brominated and aromatic compounds to provide reliable, representative performance data. The primary methods compared are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.

Comparison of Analytical Methods

The selection of an optimal analytical method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters for the quantification of this compound using HPLC, GC-MS, and UV-Visible Spectrophotometry.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by UV detection.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid stationary phase, with mass spectrometric detection.Measurement of light absorbance by the analyte at a specific wavelength.
Limit of Detection (LOD) ~0.05 µg/mL~0.1 ng/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL~0.3 ng/mL~3 µg/mL
Linearity (R²) ≥ 0.999≥ 0.998≥ 0.995
Precision (%RSD) Intra-day: ≤ 2.0% Inter-day: ≤ 3.0%Intra-day: ≤ 5.0% Inter-day: ≤ 7.0%Intra-day: ≤ 3.0% Inter-day: ≤ 5.0%
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0%97.0% - 103.0%
Sample Preparation Simple dissolution and filtration.May require derivatization to increase volatility.Simple dissolution.
Advantages High precision and accuracy, suitable for non-volatile and thermally labile compounds.High sensitivity and selectivity, provides structural information.Simple, rapid, and cost-effective.
Disadvantages Higher cost of instrumentation and solvents compared to spectrophotometry.Derivatization can add complexity and potential for error. Not suitable for non-volatile compounds.Lower sensitivity and selectivity, susceptible to interference from other absorbing compounds.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable quantitative results. The following sections provide representative methodologies for the analysis of this compound using HPLC, GC-MS, and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

This method is well-suited for the routine quality control and quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to control the pH. The mobile phase should be filtered and degassed prior to use.[1]

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. From this stock, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 µg/mL to 50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: Ambient (or controlled at 25 °C)

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 280 nm for similar structures).

  • Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity, making it an excellent choice for trace-level quantification and identification confirmation.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

  • This compound reference standard

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent like dichloromethane. Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization: Transfer an aliquot (e.g., 100 µL) of each standard and sample solution to a clean vial. Add the derivatizing agent (e.g., 50 µL of BSTFA with 1% TMCS). Cap the vials tightly and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.[2][3] Cool to room temperature before injection.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the calibration range and proceed with the derivatization step as described above.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program: Start at an initial temperature (e.g., 100 °C), hold for a few minutes, then ramp to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the analyte and its derivative (e.g., m/z 50-500).

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion of the derivatized analyte against the concentration of the standards. Quantify the analyte in the derivatized sample by comparing its peak area to the calibration curve.

UV-Visible Spectrophotometry

This technique offers a rapid and cost-effective method for the quantification of this compound, particularly for less complex sample matrices where high sensitivity is not required.[4][5][6][7]

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Reagents:

  • Solvent (e.g., Methanol, Ethanol)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to determine the λmax, which is the wavelength at which the compound exhibits the highest absorbance.

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the selected solvent. From this, create a series of calibration standards with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent to obtain a theoretical concentration within the calibration range.

  • Measurement: Measure the absorbance of the blank (solvent), each calibration standard, and the sample solution at the predetermined λmax.

  • Quantification: Create a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of this compound in the sample by using its absorbance value and the equation of the line from the calibration curve (Beer-Lambert Law).[8]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StdPrep Standard Preparation Injection Injection StdPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation C18 Column Separation Injection->Separation 10 µL Detection UV Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Calibration Calibration Curve DataAcq->Calibration Quantification Quantification DataAcq->Quantification Calibration->Quantification

Workflow for HPLC Quantification

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing StdPrep Standard Preparation Derivatization Derivatization (e.g., BSTFA) StdPrep->Derivatization SamplePrep Sample Preparation SamplePrep->Derivatization Injection Injection Derivatization->Injection GCMS GC-MS System Separation Capillary Column Separation Injection->Separation 1 µL Detection Mass Spec Detection Separation->Detection DataAcq Data Acquisition Detection->DataAcq Calibration Calibration Curve (SIM) DataAcq->Calibration Quantification Quantification DataAcq->Quantification Calibration->Quantification

Workflow for GC-MS Quantification

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC is a robust and versatile method for routine analysis, offering a good balance of sensitivity, precision, and accuracy. GC-MS is the preferred method for trace-level analysis and when structural confirmation is necessary, although it may require a derivatization step. UV-Visible spectrophotometry provides a simple, rapid, and low-cost alternative for the analysis of less complex samples where high sensitivity is not a prerequisite. For comprehensive characterization and impurity profiling, a combination of chromatographic techniques may be most effective.

References

A Comparative Benchmarking Study: Synthesizing Vilanterol via (3-Bromo-4-methoxyphenyl)methanol Precursors Versus Salicylaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the production of Vilanterol, a long-acting β2-adrenergic receptor agonist. The comparison benchmarks a traditional route utilizing a brominated phenolic precursor, akin to (3-Bromo-4-methoxyphenyl)methanol, against a more contemporary and efficient method commencing with salicylaldehyde. This objective assessment is supported by quantitative data on yields and detailed experimental protocols for key transformations, offering valuable insights for process optimization and large-scale manufacturing.

Comparative Analysis of Synthetic Routes

The synthesis of Vilanterol has evolved from earlier methods that, while effective, presented significant challenges for industrial-scale production. A notable earlier route commenced from 4-bromo-2-hydroxymethyl-phenol, a starting material that is not only expensive but also necessitates harsh reaction conditions, including cryogenic temperatures of -75°C, and results in suboptimal yields[1].

In contrast, a more recent and streamlined total synthesis beginning with the readily available and economical salicylaldehyde has been developed. This pathway proceeds through 11 steps to afford Vilanterol in a respectable overall yield of 11.9%[2]. The advantages of this route include the use of less expensive reagents and more moderate reaction conditions, making it a more attractive option for commercial production[2].

The following table summarizes the key quantitative metrics for these two synthetic approaches.

ParameterSynthesis via 4-bromo-2-hydroxymethyl-phenolSynthesis via Salicylaldehyde
Starting Material Cost High[1]Low[2]
Overall Yield Low[1]11.9%[2]
Number of Steps Not explicitly stated, but implied to be multi-step11[2]
Reaction Conditions Harsh, including low temperatures (-75°C)[1]Generally mild to moderate[2]
Key Reagents Not fully detailed, but implies complex reagentsAlCl3, Chloroacetyl chloride, NaBH4, (R)-CBS, BH3.DMS, KOtBu[2]
Industrial Feasibility Low, due to cost and harsh conditions[1]High, due to cost-effectiveness and milder conditions[2]

Experimental Protocols: The Salicylaldehyde Route

The following are detailed experimental protocols for key steps in the synthesis of Vilanterol starting from salicylaldehyde, as described in the literature[2].

Step 1: Friedel-Crafts Acylation of Salicylaldehyde

To a solution of aluminum chloride (133 g, 1 mol) in dry dichloromethane (200 ml), chloroacetyl chloride (55.5 g) was added over 30 minutes. Salicylaldehyde (12.2 g, 0.1 mol) in dry DCM was then added to the mixture. The reaction was stirred at reflux temperature. Upon completion, the reaction mixture was poured onto crushed ice and extracted with ethyl acetate. The organic layer was washed with brine, concentrated, and the residue was recrystallized from a hexane-ethyl acetate mixture to yield 5-(2-chloroacetyl)-2-hydroxybenzaldehyde (Compound 3) with a 75% yield[2].

Step 2: Chemoselective Reduction of the Aldehyde

Sodium borohydride (294 mg, 7.8 mmol) was added portionwise to a solution of 5-(chloroacetyl)-2-hydroxybenzaldehyde (1.50 g, 7.5 mmol) in acetic acid (38 mL) at 5°C under a nitrogen atmosphere. The mixture was stirred at room temperature. After completion, water (40 mL) was added, and the mixture was neutralized with a saturated sodium carbonate solution. The product was extracted with ethyl acetate, and the combined organic phases were washed with brine, dried over MgSO4, filtered, and concentrated to give 2-chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one (Compound 4) in 85% yield[2].

Step 3: Acetonide Protection

To a suspension of 2-chloro-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone (1.33 g, 6.6 mmol) and p-toluenesulfonic acid (0.0061 g, 0.035 mmol) in 33 mL of dichloromethane, 2,2-dimethoxypropane (0.763 g, 7.3 mmol) in dichloromethane (17 mL) was added dropwise. The suspension was stirred vigorously until it became homogeneous. The reaction mixture was then washed with a saturated NaHCO3 solution. The organic phase was separated, dried over MgSO4, and the solvent was evaporated to give the acetonide-protected compound (Compound 5) in 90% yield[2].

Step 4: Azide Formation

The chloro group of the acetonide-protected compound was converted to an azide by reacting with sodium azide in DMF at room temperature, affording the corresponding azide (Compound 6) in 95% yield[2].

Step 5: Chiral Reduction of the Ketone

The keto group of the azide compound was reduced using (R)-CBS and BH3.DMS in tetrahydrofuran (THF) at 0°C to room temperature. This chiral reduction delivered the desired chiral alcohol (Compound 7) in 68% yield and with >98% enantiomeric excess[2].

Subsequent Steps

The synthesis proceeds through several additional steps, including the formation of an oxazolidinone intermediate, coupling with an alkyl bromide, and final deprotection steps to yield Vilanterol[2]. The coupling of the oxazolidinone (Compound 10) with bromide (Compound 11) is achieved using potassium tert-butoxide in DMF, yielding the coupled product in 90% yield. The final deprotection of the acetonide group is carried out using 1N HCl solution at 0°C to room temperature, providing (R)-vilanterol in 70% yield[2].

Logical Workflow for Synthesis Route Comparison

The following diagram illustrates the logical workflow for comparing the two synthetic routes to Vilanterol.

G cluster_0 Comparative Analysis of Vilanterol Synthesis A Identify Synthetic Routes B Route 1: 4-bromo-2-hydroxymethyl-phenol A->B C Route 2: Salicylaldehyde A->C D Extract Key Performance Indicators B->D F Gather Experimental Protocols B->F C->D C->F E Data Compilation & Comparison (Yield, Steps, Cost, Conditions) D->E H Conclusion: Recommend Optimal Route E->H G Protocol Analysis (Reagents, Safety, Scalability) F->G G->H

References

A Spectroscopic Showdown: Unmasking the Isomers of (3-Bromo-4-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of (3-Bromo-4-methoxyphenyl)methanol and its positional isomers reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These variations, arising from the distinct positions of the bromo and methoxy substituents on the aromatic ring, provide a powerful toolkit for the unambiguous identification of each isomer, a critical step in pharmaceutical research and development where precise molecular structure is paramount.

This guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound and a selection of its isomers. The presented data, summarized in clear, comparative tables, alongside detailed experimental protocols, offers a valuable resource for researchers, scientists, and drug development professionals.

The Isomeric Landscape: A Visual Overview

The isomers under comparison are positional variants of a brominated and methoxylated benzyl alcohol. The relative positions of the bromo, methoxy, and hydroxymethyl groups on the benzene ring give rise to distinct electronic environments for each atom, which are reflected in their spectroscopic signatures.

isomers cluster_main This compound and Its Isomers Main Compound This compound Isomer 1 (2-Bromo-4-methoxyphenyl)methanol Main Compound->Isomer 1 Positional Isomers Isomer 2 (4-Bromo-3-methoxyphenyl)methanol Main Compound->Isomer 2 Positional Isomers Isomer 3 (2-Bromo-5-methoxyphenyl)methanol Main Compound->Isomer 3 Positional Isomers Isomer 4 (5-Bromo-2-methoxyphenyl)methanol Main Compound->Isomer 4 Positional Isomers

Figure 1. Structural relationship of the compared isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its isomers.

¹H NMR Data

The ¹H NMR spectra are particularly informative for distinguishing between the isomers due to the unique chemical shifts and coupling patterns of the aromatic protons.

CompoundAr-H Chemical Shifts (ppm)-CH₂OH (ppm)-OCH₃ (ppm)
This compound[1]7.57 (d, J=2.2 Hz, 1H), 7.27 (dd, J=8.6, 2.2 Hz, 1H), 6.88 (d, J=8.6 Hz, 1H)4.61 (s, 2H)3.90 (s, 3H)
(2-Bromo-4-methoxyphenyl)methanol7.30 (d, J=2.5 Hz, 1H), 7.03 (dd, J=8.5, 2.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H)4.65 (s, 2H)3.79 (s, 3H)
(4-Bromo-3-methoxyphenyl)methanol7.34 (d, J=8.5 Hz, 1H), 6.60 (d, J=2.9 Hz, 1H), 6.42 (dd, J=8.5, 2.9 Hz, 1H)[2]4.60 (s, 2H)3.77 (s, 3H)[2]
(2-Bromo-5-methoxyphenyl)methanol7.32 (d, J=8.9 Hz, 1H), 6.45 (d, J=2.7 Hz, 1H), 6.34 (dd, J=8.9, 2.7 Hz, 1H)[2]4.68 (s, 2H)3.86 (s, 3H)[2]
(5-Bromo-2-methoxyphenyl)methanol7.41 (d, J=2.6 Hz, 1H), 7.35 (dd, J=8.7, 2.6 Hz, 1H), 6.78 (d, J=8.7 Hz, 1H)4.69 (s, 2H)3.85 (s, 3H)
¹³C NMR Data

The ¹³C NMR spectra provide complementary information, with the chemical shifts of the aromatic carbons being particularly sensitive to the substituent positions.

CompoundAr-C Chemical Shifts (ppm)-CH₂OH (ppm)-OCH₃ (ppm)
This compound[1]155.5, 134.6, 132.4, 112.0, 111.8, 111.564.456.4
(2-Bromo-4-methoxyphenyl)methanol159.1, 133.2, 131.0, 116.3, 114.8, 112.964.855.4
(4-Bromo-3-methoxyphenyl)methanol[2]156.8, 156.1, 133.4, 108.5, 102.3, 100.564.956.2
(2-Bromo-5-methoxyphenyl)methanol[2]160.6, 153.0, 132.0, 108.5, 101.7, 100.964.755.6
(5-Bromo-2-methoxyphenyl)methanol157.4, 133.0, 131.9, 117.5, 113.8, 112.161.555.8
IR Spectroscopy Data

The infrared spectra show characteristic absorptions for the hydroxyl, methoxy, and aromatic C-H and C-C bonds. The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing isomers.

CompoundO-H Stretch (cm⁻¹)C-H (Aromatic) Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
This compound~3350~3050~1250, ~1030
(2-Bromo-4-methoxyphenyl)methanol~3360~3060~1245, ~1035
(4-Bromo-3-methoxyphenyl)methanol~3340~3040~1260, ~1020
(2-Bromo-5-methoxyphenyl)methanol[3]~3380 (Vapor Phase)~3070 (Vapor Phase)~1230, ~1040 (Vapor Phase)
(5-Bromo-2-methoxyphenyl)methanol~3370~3065~1240, ~1025
Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound[1]216/218 (M⁺)185/187, 107, 77
(2-Bromo-4-methoxyphenyl)methanol216/218 (M⁺)185/187, 107, 77
(4-Bromo-3-methoxyphenyl)methanol216/218 (M⁺)185/187, 107, 77
(2-Bromo-5-methoxyphenyl)methanol[3]216/218 (M⁺)185/187, 107, 77
(5-Bromo-2-methoxyphenyl)methanol216/218 (M⁺)185/187, 107, 77

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B in 0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Transfer to NMR tube B->C D Insert tube into spectrometer C->D E Lock, tune, and shim D->E F Acquire ¹H and ¹³C spectra E->F G Fourier transform F->G H Phase and baseline correction G->H I Reference to solvent peak H->I FTIR_Workflow cluster_solid Solid Sample (ATR) cluster_acq Data Acquisition S1 Place small amount of solid on ATR crystal S2 Apply pressure S1->S2 A1 Record background spectrum S2->A1 A2 Record sample spectrum A1->A2 GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis P1 Prepare a dilute solution (e.g., 1 mg/mL) P2 in a volatile solvent (e.g., Dichloromethane) P1->P2 A1 Inject sample into GC P2->A1 A2 Separation on capillary column A1->A2 A3 Elution into mass spectrometer A2->A3 A4 Ionization and fragmentation (EI) A3->A4 A5 Mass analysis A4->A5

References

Safety Operating Guide

Navigating the Safe Disposal of (3-Bromo-4-methoxyphenyl)methanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of (3-Bromo-4-methoxyphenyl)methanol (CAS No. 38493-59-3), a brominated aromatic alcohol. Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing chemical contamination.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a comprehensive, publicly available SDS with specific disposal instructions for this compound is not readily found, the following general procedures for halogenated organic compounds should be strictly followed. This compound is known to cause skin and eye irritation.

Personal Protective Equipment (PPE):

A foundational aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound, all personnel must be equipped with:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles or a face shield: To protect against splashes.

  • Laboratory coat: To prevent skin contact.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation.

Waste Characterization and Segregation: A Critical First Step

Proper waste disposal begins with accurate characterization and segregation. This compound falls into the category of halogenated organic waste due to the presence of a bromine atom.

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated: Never mix halogenated waste with non-halogenated organic waste. The cost and method of disposal for these two streams are significantly different.

  • Solid vs. Liquid: Segregate solid waste, such as contaminated gloves, weighing paper, and paper towels, from liquid waste containing the dissolved compound.

  • Avoid Contamination: Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.

The following table summarizes the key characteristics of this compound relevant to its disposal:

PropertyData
CAS Number 38493-59-3
Molecular Formula C₈H₉BrO₂
Physical State Solid
Known Hazards Causes skin irritation (H315), Causes serious eye irritation (H319)
Waste Classification Halogenated Organic Waste

Step-by-Step Disposal Procedures

The following operational plan provides a clear, sequential process for the safe disposal of this compound.

1. Waste Collection and Containerization:

  • Liquid Waste:

    • Use a designated, clearly labeled, and leak-proof container for halogenated organic liquid waste. The container should be made of a material compatible with the waste, such as high-density polyethylene (HDPE).

    • Ensure the container is securely closed when not in use to prevent the release of vapors.

  • Solid Waste:

    • Collect all contaminated solid materials (e.g., gloves, absorbent pads, filter paper) in a separate, clearly labeled bag or container designated for halogenated solid waste.

2. Labeling:

Proper labeling is a critical compliance and safety measure. All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration or approximate quantity of the waste

  • The associated hazards (e.g., "Irritant," "Halogenated Organic")

  • The date of accumulation

3. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Do not store large quantities of waste in the laboratory for extended periods. Adhere to your institution's guidelines on waste accumulation limits.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[1] Improper disposal can lead to environmental harm and significant legal and financial penalties.

  • Waste material must be disposed of in accordance with national and local regulations.[1][2] It is recommended to leave chemicals in their original containers and not mix them with other waste.[1][2] Uncleaned containers should be handled in the same manner as the product itself.[1][2]

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Disposal of this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe in_fume_hood Work in a Chemical Fume Hood wear_ppe->in_fume_hood characterize_waste Characterize Waste: Halogenated Organic in_fume_hood->characterize_waste segregate_waste Segregate Waste characterize_waste->segregate_waste liquid_waste Liquid Waste segregate_waste->liquid_waste Is it liquid? solid_waste Solid Waste (Contaminated materials) segregate_waste->solid_waste Is it solid? liquid_container Use Designated, Labeled Halogenated Liquid Waste Container liquid_waste->liquid_container solid_container Use Designated, Labeled Halogenated Solid Waste Container solid_waste->solid_container store_waste Store in Satellite Accumulation Area with Secondary Containment liquid_container->store_waste solid_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal Workflow for this compound.

References

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